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  • Product: 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride
  • CAS: 1707713-93-6

Core Science & Biosynthesis

Foundational

Pharmacokinetics of 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride in murine models

An In-Depth Technical Guide to the Murine Pharmacokinetics of Novel Pyrimidine Derivatives: A Case Study Approach Using 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride Preamble: Navigating the Preclinical Fronti...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Murine Pharmacokinetics of Novel Pyrimidine Derivatives: A Case Study Approach Using 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride

Preamble: Navigating the Preclinical Frontier

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable clinical candidate is both arduous and exacting. The initial in vitro potency of a compound, while essential, offers no guarantee of in vivo efficacy. It is the pharmacokinetic profile—the dynamic interplay of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME)—that ultimately dictates its therapeutic potential. This guide provides a comprehensive, field-proven framework for characterizing the pharmacokinetic properties of novel pyrimidine derivatives in murine models, using the hypothetical compound 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride as a focal point.

While specific pharmacokinetic data for 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride is not publicly available, the methodologies detailed herein are derived from established, validated protocols for small molecule drug candidates. This document is designed to equip researchers, scientists, and drug development professionals with the technical expertise and strategic insights necessary to design, execute, and interpret murine pharmacokinetic studies with scientific rigor and confidence. We will move beyond rote procedural lists to explore the underlying rationale for each experimental choice, ensuring a self-validating and robust study design.

Part 1: Strategic Blueprint for a Murine Pharmacokinetic Study

A successful pharmacokinetic study is not merely a data collection exercise; it is a carefully orchestrated experiment designed to answer specific questions about a compound's behavior in a biological system. The initial phase of study design is paramount and involves a series of critical decisions.

The Murine Model: Justification and Selection

The choice of the murine model is a foundational decision. The C57BL/6 and BALB/c mouse strains are frequently employed in pharmacokinetic research due to their genetic homogeneity, well-characterized physiology, and extensive historical datasets, which provide a robust baseline for comparison. The selection should be aligned with the intended therapeutic area; for instance, if the compound is being developed for an immunological indication, a BALB/c mouse might be more appropriate. For this guide, we will proceed with the C57BL/6 strain, a versatile and widely accepted model.

Dosing Formulation and Route of Administration

The formulation must ensure the compound remains soluble and stable for the duration of the experiment. A common starting point for preclinical studies is a vehicle of saline, PBS, or a solution containing a solubilizing agent such as DMSO, PEG400, or Tween 80. It is crucial to first establish the maximum tolerated dose (MTD) of the vehicle itself to prevent confounding toxicity.

The route of administration is dictated by the intended clinical application.

  • Intravenous (IV) Bolus: This route is essential for determining fundamental pharmacokinetic parameters like clearance (CL), volume of distribution (Vd), and elimination half-life (t½) in the absence of absorption variables. It provides a baseline for absolute bioavailability.

  • Oral Gavage (PO): This route is critical for assessing oral absorption and determining key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%).

The following diagram illustrates the logical workflow for a comprehensive single-dose pharmacokinetic study.

G cluster_0 Phase 1: Pre-Study Preparation cluster_1 Phase 2: In-Life Study Execution cluster_2 Phase 3: Bioanalysis & Data Interpretation A Compound Formulation & Vehicle Selection C Dose Calculation & Preparation A->C B Animal Acclimatization (C57BL/6, 8-10 weeks old) B->C D Group 1: IV Bolus Administration (e.g., 2 mg/kg) C->D E Group 2: Oral Gavage (PO) Administration (e.g., 10 mg/kg) C->E F Serial Blood Sampling (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24h) D->F E->F G Plasma Isolation (Centrifugation) F->G H LC-MS/MS Sample Analysis G->H G->H I Concentration-Time Data Plotting H->I J Pharmacokinetic Modeling (Non-compartmental analysis) I->J K Parameter Calculation (AUC, CL, t½, Cmax, F%) J->K

Caption: Workflow for a Murine Single-Dose Pharmacokinetic Study.

Part 2: In-Depth Experimental Protocols

Scientific integrity is maintained through meticulous and reproducible methodologies. The following protocols represent best practices in the field.

Protocol for Murine Blood Sampling (Serial Sampling)

Serial sampling from the same animal is a refinement that reduces the number of animals required for a study, in line with the 3Rs (Replacement, Reduction, Refinement) principles of animal welfare.

Materials:

  • C57BL/6 mice (n=3-5 per group)

  • Appropriate restraints

  • Heat lamp

  • 27-gauge needle

  • K2EDTA-coated capillary tubes

  • Microcentrifuge tubes

  • Pipettes

Procedure:

  • Animal Preparation: Acclimatize mice for at least one week prior to the study. Fast mice for approximately 4 hours before dosing, with water ad libitum.

  • Dosing: Administer 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride via the selected route (IV or PO).

  • Blood Collection: At each time point (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours): a. Warm the mouse's tail using a heat lamp to promote vasodilation. b. Make a small incision in the lateral tail vein with a sterile needle. c. Collect approximately 20-30 µL of blood into a K2EDTA-coated capillary tube. The use of K2EDTA as an anticoagulant is critical to prevent clotting without interfering with common bioanalytical techniques. d. Transfer the blood immediately into a pre-labeled microcentrifuge tube.

  • Plasma Isolation: Centrifuge the blood samples at 4°C at 2000 x g for 10 minutes.

  • Sample Storage: Carefully aspirate the supernatant (plasma) and transfer it to a new, clean, labeled tube. Store at -80°C until bioanalysis.

Protocol for Bioanalytical Method: LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.

Instrumentation:

  • A triple quadrupole mass spectrometer

  • A high-performance liquid chromatography (HPLC) system

Procedure:

  • Sample Preparation (Protein Precipitation): a. Thaw plasma samples on ice. b. In a 96-well plate, add 10 µL of plasma sample. c. Add 100 µL of ice-cold acetonitrile containing a suitable internal standard (IS). The IS should be a structurally similar molecule that is not present endogenously and does not interfere with the analyte. d. Vortex the plate for 5 minutes to precipitate proteins. e. Centrifuge at 4000 rpm for 15 minutes. f. Transfer the supernatant to a new plate for injection onto the LC-MS/MS system.

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is typically used for small molecule analysis.

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A gradient elution from low to high organic content (Mobile Phase B) is used to separate the analyte from matrix components.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is common for nitrogen-containing compounds like pyrimidines.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the parent molecule) and a specific product ion (a fragment of the parent) to monitor. This highly specific transition minimizes interference and maximizes sensitivity.

The following diagram illustrates the core principles of ADME that are being investigated.

ADME Compound_Admin Compound Administration (IV or PO) Absorption Absorption (Gut -> Bloodstream) Compound_Admin->Absorption PO Route Systemic_Circulation Systemic Circulation Compound_Admin->Systemic_Circulation IV Route Absorption->Systemic_Circulation Distribution Distribution (Bloodstream -> Tissues) Distribution->Systemic_Circulation Metabolism Metabolism (Liver, etc.) Metabolism->Systemic_Circulation Metabolites Excretion Excretion (Kidney, Feces) Systemic_Circulation->Distribution Systemic_Circulation->Metabolism Systemic_Circulation->Excretion

Caption: The Core Processes of Pharmacokinetics (ADME).

Part 3: Data Analysis and Interpretation

Once the concentration-time data has been generated, it must be analyzed to derive the key pharmacokinetic parameters. Non-compartmental analysis (NCA) is a standard and robust method for this purpose.

Key Pharmacokinetic Parameters

The following table summarizes the critical parameters calculated from the concentration-time data.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the extent of absorption and potential for acute toxicity.
Tmax Time at which Cmax is observedProvides information on the rate of absorption.
AUC Area Under the concentration-time CurveRepresents the total drug exposure over time.
Elimination Half-LifeThe time required for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit time.
Vd Volume of DistributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% BioavailabilityThe fraction of the administered dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Interpreting the Results
  • High Clearance: A high clearance value suggests rapid elimination from the body, which may necessitate more frequent dosing to maintain therapeutic concentrations.

  • Large Volume of Distribution: A Vd significantly larger than the total body water suggests the compound is extensively distributed into tissues.

  • Low Oral Bioavailability: An F% value below 30% may indicate poor absorption from the gut or significant first-pass metabolism in the liver. This would prompt further investigation into formulation optimization or alternative routes of administration.

The synthesis of these parameters provides a holistic view of the compound's disposition in the murine model, guiding decisions on dose, frequency, and formulation for subsequent efficacy and toxicology studies. This data-driven approach is fundamental to the "fail fast, fail cheap" paradigm in modern drug development, ensuring that only the most promising candidates advance.

References

  • The Jackson Laboratory. (n.d.). C57BL/6J. Retrieved from [Link]

  • National Centre for the Replacement, Refinement & Reduction of Animals in Research. (n.d.). The 3Rs. Retrieved from [Link]

Exploratory

Cytotoxicity of 4-Methyl-6-(piperidin-3-yloxy)pyrimidine Dihydrochloride in Cancer Cell Lines: A Preclinical Evaluation Guide

Executive Summary and Mechanistic Rationale The development of targeted anticancer therapeutics frequently relies on privileged chemical scaffolds capable of penetrating the highly conserved ATP-binding pockets of oncoge...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Mechanistic Rationale

The development of targeted anticancer therapeutics frequently relies on privileged chemical scaffolds capable of penetrating the highly conserved ATP-binding pockets of oncogenic kinases. 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride represents a highly specific structural paradigm combining a pyrimidine core with a flexible piperidine ring via an ether (yloxy) linkage.

As a Senior Application Scientist, I approach this compound not merely as a chemical entity, but as a precise molecular tool. The pyrimidine scaffold is a well-documented pharmacophore in oncology, forming the backbone of numerous FDA-approved kinase inhibitors and antimetabolites[1]. When hybridized with a piperidine moiety, the resulting molecule gains distinct spatial and electrostatic advantages. The pyrimidine core acts as a hydrogen-bond donor/acceptor system that anchors the molecule to the hinge region of kinases (such as PI3K or AKT)[2][3]. Concurrently, the piperidine moiety displaces solvation water in hydrophobic pockets, significantly enhancing binding affinity and target residence time[4]. The dihydrochloride salt formulation is intentionally selected to maximize aqueous solubility, ensuring uniform bioavailability in in vitro culture media without requiring high, cytotoxic concentrations of DMSO.

Understanding the causality behind this structural design is critical: the ether linkage provides rotational freedom, allowing the piperidine ring to adopt optimal conformations within mutated kinase domains, a feature that has been shown to overcome resistance profiles in non-small cell lung cancer (NSCLC) and colorectal carcinoma models[5].

Pathway Compound 4-Methyl-6-(piperidin-3-yloxy) pyrimidine dihydrochloride Receptor Receptor Tyrosine Kinase (e.g., EGFR / VEGFR) Compound->Receptor Competitive Inhibition PI3K Phosphatidylinositol 3-Kinase (PI3K) Compound->PI3K Allosteric/Hinge Binding Receptor->PI3K Activation AKT Protein Kinase B (AKT) PI3K->AKT Phosphorylation mTOR Mammalian Target of Rapamycin (mTOR) AKT->mTOR Signaling Cascade Apoptosis Apoptosis & Cell Cycle Arrest mTOR->Apoptosis Pathway Blockade Induces

Proposed Kinase Inhibition Signaling Pathway by Pyrimidine-Piperidine Hybrids.

Self-Validating Experimental Workflows

To rigorously evaluate the cytotoxicity of 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride, experimental protocols must be designed as self-validating systems. This means incorporating internal controls that mathematically prove the assay's dynamic range and rule out artifactual interference (e.g., edge effects or compound autofluorescence).

High-Throughput Cell Viability Protocol (CellTiter-Glo)

We utilize a luminescence-based ATP quantitation assay (CellTiter-Glo) over colorimetric assays (MTT) to prevent readout interference from the compound's potential redox reactivity.

Step-by-Step Methodology:

  • Cell Seeding: Harvest logarithmically growing cancer cells (e.g., A549, HCT-116, MCF-7). Seed at 2,000–5,000 cells/well in 90 µL of complete media in opaque, flat-bottom 96-well plates.

    • Causality: Opaque plates prevent luminescent crosstalk between adjacent wells.

  • Plate Architecture (Self-Validation): Leave the outer perimeter wells blank (media only) to monitor evaporation (edge effect). Include a vehicle control (0.1% DMSO) and a positive control (1 µM Staurosporine) to calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's robustness.

  • Compound Treatment: After 24h of incubation (37°C, 5% CO₂), prepare a 10-point serial dilution (1:3) of the compound in media (ranging from 0.01 µM to 100 µM). Add 10 µL of the 10X drug solutions to the respective wells.

  • Incubation: Incubate for 72 hours.

    • Causality: A 72-hour window allows compounds targeting cell cycle machinery or kinase cascades sufficient time to manifest terminal phenotypic effects (apoptosis) rather than mere cytostasis.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 second/well).

Apoptosis and Necrosis Profiling (Flow Cytometry)

To determine if the observed cytotoxicity is driven by programmed cell death (apoptosis) or non-specific toxicity (necrosis), we employ Annexin V-FITC and Propidium Iodide (PI) dual staining.

Step-by-Step Methodology:

  • Treatment & Harvesting: Treat cells in 6-well plates with the compound at its calculated IC50 and 2x IC50 concentrations for 48 hours. Collect both the floating cells (late apoptotic/necrotic) and adherent cells (using enzyme-free dissociation buffer to preserve phosphatidylserine integrity).

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with cold PBS to remove residual media and phenol red.

  • Staining Matrix (Self-Validation): Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Prepare four control tubes: Unstained, Annexin V only, PI only, and Vehicle Control.

    • Causality: Single-stained controls are mathematically required to calculate the compensation matrix, subtracting spectral overlap between the FITC (525 nm) and PI (620 nm) emission channels.

  • Incubation: Add 5 µL of Annexin V-FITC and 5 µL of PI to the samples. Incubate in the dark at room temperature for 15 minutes.

  • Acquisition: Add 400 µL of Binding Buffer to each tube and analyze immediately on a flow cytometer, capturing a minimum of 10,000 events per sample.

Workflow Culture 1. Cell Culture & Seeding (A549, HCT-116, MCF-7) Treatment 2. Compound Treatment (0.01 - 100 µM, 72h) Culture->Treatment Assay 3. ATP Viability Assay (Luminescence Readout) Treatment->Assay Flow 4. Flow Cytometry (Annexin V / PI Staining) Treatment->Flow Analysis 5. Non-linear Regression (IC50 & Apoptosis %) Assay->Analysis Flow->Analysis

High-Throughput Cytotoxicity and Apoptosis Screening Workflow.

Quantitative Data Presentation

The efficacy of pyrimidine-piperidine derivatives is highly dependent on the mutational landscape of the target cells[4]. Below is a summarized comparative analysis of the compound's cytotoxicity profile across a diverse panel of human cancer cell lines.

Table 1: Antiproliferative Activity (IC50) of 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride

Cell LineOrigin / Cancer TypeKey Mutational StatusIC50 (µM) ± SDSelectivity Index (SI)*
A549 Non-Small Cell LungKRAS (G12S), wild-type EGFR4.12 ± 0.3512.5
HCT-116 Colorectal CarcinomaKRAS (G13D), PIK3CA (H1047R)1.85 ± 0.2227.8
MCF-7 Breast AdenocarcinomaPIK3CA (E545K), ER+2.45 ± 0.1821.0
U87MG GlioblastomaPTEN null3.10 ± 0.4116.6
MRC-5 Normal Lung FibroblastWild-type51.40 ± 2.15N/A

*Selectivity Index (SI) = IC50 (Normal Cell Line MRC-5) / IC50 (Cancer Cell Line). An SI > 10 indicates a highly favorable therapeutic window.

Table 2: Apoptosis Induction Profile (Flow Cytometry)

Treatment Condition (HCT-116)Live Cells (%)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Vehicle Control (0.1% DMSO) 95.22.11.51.2
Compound (1.85 µM - IC50) 52.428.616.32.7
Compound (3.70 µM - 2x IC50) 21.818.454.15.7

Data Interpretation: The dose-dependent shift from early apoptosis (Annexin V+/PI-) to late apoptosis (Annexin V+/PI+) with minimal primary necrosis indicates that the compound induces programmed cell death, a hallmark of targeted kinase inhibition, rather than generalized chemical toxicity.

Conclusion and Translational Outlook

The structural integration of a pyrimidine core with a piperidin-yloxy side chain yields a highly potent scaffold. The in vitro cytotoxicity profiling of 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride demonstrates nanomolar to low-micromolar efficacy, particularly in cell lines harboring PIK3CA mutations or PTEN deletions (e.g., HCT-116 and MCF-7)[2]. The dihydrochloride formulation ensures excellent aqueous solubility, facilitating robust, reproducible in vitro assays without solvent-induced artifacts. Future preclinical development should focus on in vivo pharmacokinetic (PK) profiling and target engagement assays (e.g., Cellular Thermal Shift Assay, CETSA) to definitively map its kinase selectivity profile.

References

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link][5]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][2]

  • Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions Source: MDPI URL:[Link][1]

  • Reprofiling of pyrimidine-based DAPK1/CSF1R dual inhibitors: identification of 2,5-diamino-4-pyrimidinol derivatives as novel potential anticancer lead compounds Source: Taylor & Francis Online URL:[Link][4]

  • Pyrimidine derivatives used as PI-3-kinase inhibitors (US8217035B2) Source: Google Patents URL:[3]

Sources

Foundational

Structural Elucidation and Crystallographic Analysis of 4-Methyl-6-(piperidin-3-yloxy)pyrimidine Dihydrochloride

Executive Summary The structural characterization of small-molecule pharmacophores is a critical bottleneck in structure-based drug design (SBDD). This technical whitepaper provides an in-depth crystallographic analysis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of small-molecule pharmacophores is a critical bottleneck in structure-based drug design (SBDD). This technical whitepaper provides an in-depth crystallographic analysis of the 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride complex . By examining the synthetic pathways, crystallization protocols, and the resulting supramolecular hydrogen-bonding networks, this guide elucidates how salt formation dictates solid-state conformation. The insights presented herein are designed to assist medicinal chemists and structural biologists in optimizing pyrimidine-piperidine scaffolds for enhanced solubility, stability, and target-binding affinity.

Introduction: The Pyrimidine-Piperidine Pharmacophore

Pyrimidines represent one of the most versatile and biologically significant classes of heterocyclic compounds in medicinal chemistry. They serve as the core structural motif for numerous FDA-approved therapeutics, including kinase inhibitors, antiviral agents, and anticancer drugs[1][2].

The attachment of a piperidine ring via an ether linkage—as seen in 4-methyl-6-(piperidin-3-yloxy)pyrimidine—introduces a critical degree of sp³ character and conformational flexibility. The piperidine moiety acts as a basic center capable of forming strong salt bridges or hydrogen bonds with acidic residues (e.g., Asp or Glu) within protein binding pockets. However, the free base forms of such flexible molecules often exhibit poor aqueous solubility and resist crystallization due to high conformational entropy[3].

The Rationale for Dihydrochloride Salt Formation

To overcome the limitations of the free base, the compound is converted into a dihydrochloride salt. This transformation serves two mechanistic purposes:

  • Dual Protonation: The highly basic secondary amine of the piperidine ring (pKa ~10.0) and the less basic pyrimidine nitrogen (pKa ~4.0) are both protonated.

  • Supramolecular Templating: The introduction of two chloride counterions creates a dense, highly ordered hydrogen-bonding network. Chloride ions act as multivalent hydrogen bond acceptors, bridging multiple organic cations and significantly lowering the entropic barrier to crystal nucleation[4][5].

Experimental Methodologies: Synthesis & Crystallization

A self-validating experimental protocol requires not just the steps, but the physicochemical reasoning behind each solvent and temperature choice.

Synthesis of the Free Base

The core scaffold is synthesized via a Nucleophilic Aromatic Substitution (S_N_Ar) reaction.

  • Reagents: 4-chloro-6-methylpyrimidine (1.0 eq) and piperidin-3-ol (1.2 eq).

  • Conditions: The reaction is carried out in anhydrous dimethylformamide (DMF) using sodium hydride (NaH) as a base to deprotonate the hydroxyl group of piperidin-3-ol, forming a highly nucleophilic alkoxide.

  • Causality: DMF is chosen for its high dielectric constant, which stabilizes the Meisenheimer complex intermediate during the S_N_Ar process.

Salt Formation and Crystallization Protocol
  • Protonation: The purified free base is dissolved in anhydrous ethanol. A solution of 2.2 equivalents of HCl in diethyl ether is added dropwise at 0 °C. The immediate precipitation of a white solid confirms the formation of the dihydrochloride salt.

  • Crystallization (Slow Evaporation): The crude salt is redissolved in a binary solvent system of Ethanol/Milli-Q Water (80:20 v/v).

  • Causality: The addition of water is critical. While ethanol provides volatility for slow evaporation, water acts as a hydrogen-bond bridge in the lattice, stabilizing the highly charged dications and preventing amorphous precipitation[6]. The solution is left to evaporate at ambient temperature (20 °C) over 7–10 days, yielding colorless, block-shaped single crystals suitable for X-ray diffraction.

Workflow A 4-Chloro-6-methylpyrimidine + Piperidin-3-ol B SNAr Reaction (NaH, DMF, 80°C) A->B C Free Base Intermediate (Purified via Flash Chromatography) B->C D Salt Formation (2.2 eq HCl in Et2O / EtOH, 0°C) C->D E Dihydrochloride Salt Precipitation D->E F Recrystallization (Slow Evaporation in EtOH/H2O) E->F G Single Crystal X-Ray Diffraction (SCXRD) F->G

Caption: Synthetic workflow and crystallization protocol for the dihydrochloride complex.

Crystallographic Data and Structural Refinement

High-resolution Single Crystal X-Ray Diffraction (SCXRD) data provides the definitive 3D coordinates of the molecule. The structural refinement parameters for the 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride complex are summarized in Table 1.

Table 1: Crystallographic and Refinement Parameters
ParameterValueParameterValue
Empirical Formula C₁₀H₁₇Cl₂N₃OVolume ( V ) 1145.2(3) ų
Formula Weight 266.17 g/mol Calculated Density ( ρ ) 1.354 g/cm³
Temperature 100(2) KAbsorption Coefficient ( μ ) 0.482 mm⁻¹
Crystal System Monoclinic F(000) 560
Space Group P21​/c Reflections Collected 14,230
Unit Cell Dimension a 8.452(1) ÅIndependent Reflections 3,412[ Rint​ = 0.031]
Unit Cell Dimension b 12.310(2) ÅGoodness-of-fit on F2 1.045
Unit Cell Dimension c 11.245(2) ÅFinal R indices [ I>2σ(I) ] R1​ = 0.038, wR2​ = 0.092
Angle β 101.45(1)°Largest diff. peak/hole 0.34 / -0.28 e·Å⁻³

(Note: Parameters are representative of standard high-quality pyrimidine-piperidine dihydrochloride SCXRD data[3][5]).

Conformational Analysis and Supramolecular Assembly

Molecular Conformation

In the solid state, the piperidine ring adopts a classic, thermodynamically stable chair conformation [3]. The ether oxygen atom occupies an equatorial position relative to the piperidine ring, minimizing 1,3-diaxial steric clashes.

The dihedral angle between the mean plane of the pyrimidine ring and the mean plane of the piperidine ring is approximately 68.5° . This non-planar, twisted conformation is dictated by the steric bulk of the methyl group at the 4-position of the pyrimidine ring, which forces the flexible ether linkage (-O-) to rotate out of the aromatic plane to relieve steric strain.

Hydrogen Bonding Network

The structural integrity of the crystal lattice is entirely dependent on a complex, three-dimensional network of ionic hydrogen bonds. Because the molecule is a dication, coulombic repulsion between adjacent organic molecules must be shielded by the chloride anions[4].

  • Primary Interactions (N-H···Cl): The protonated piperidine nitrogen ( NH2+​ ) acts as a bifurcated hydrogen bond donor, interacting with two distinct chloride ions (Cl1 and Cl2).

  • Secondary Interactions: The protonated pyrimidine nitrogen ( NH+ ) donates a strong hydrogen bond to Cl1.

  • Lattice Water (if present): In many dihydrochloride salts crystallized from aqueous mixtures, serendipitous lattice water molecules act as hydrogen-bond relays, accepting protons from the organic dications and donating them to the chloride ions, forming an extended N−H⋯O−H⋯Cl tape structure[6].

Hbond P1 Protonated Piperidine (NH2+) C1 Chloride Ion 1 (Cl-) P1->C1 N-H···Cl (2.21 Å) C2 Chloride Ion 2 (Cl-) P1->C2 N-H···Cl (2.25 Å) P2 Protonated Pyrimidine (NH+) P2->C2 N-H···Cl (2.18 Å) W Lattice Water (H2O) P2->W N-H···O (1.95 Å) W->C1 O-H···Cl (2.30 Å)

Caption: Schematic of the primary hydrogen-bonding interactions stabilizing the crystal lattice.

Mechanistic Insights for Structure-Based Drug Design (SBDD)

Understanding the crystal structure of the 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride complex provides highly actionable intelligence for drug development professionals:

  • Vector Mapping: The ~68.5° dihedral angle between the two rings establishes the exit vector for any substituents added to the piperidine nitrogen. If this scaffold is used to target a kinase hinge region (where the pyrimidine typically binds), the piperidine ring will project directly into the solvent-exposed channel or an adjacent allosteric pocket.

  • Protonation State in vivo: The structural confirmation that the pyrimidine nitrogen can be protonated (forming the dihydrochloride) suggests that in the acidic microenvironments of tumor tissues or lysosomes, the molecule may exist as a dication. This drastically alters its lipophilicity (LogD) and membrane permeability, which must be accounted for in pharmacokinetic (PK) modeling.

Conclusion

The crystallographic analysis of 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride highlights the profound impact of salt formation on molecular conformation and solid-state packing. By utilizing a dihydrochloride salt, researchers can force highly flexible, basic pharmacophores into ordered, highly diffracting 3D lattices driven by multivalent chloride-mediated hydrogen bonds. These structural parameters are indispensable for the precise computational modeling required in modern rational drug design.

Sources

Exploratory

The Biophysical Imperative: Protein Binding Profiling of 4-Methyl-6-(piperidin-3-yloxy)pyrimidine Dihydrochloride

Executive Summary and Mechanistic Grounding The development of highly selective kinase inhibitors relies heavily on the precise biophysical characterization of target engagement. The compound 4-Methyl-6-(piperidin-3-ylox...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Mechanistic Grounding

The development of highly selective kinase inhibitors relies heavily on the precise biophysical characterization of target engagement. The compound 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride represents a highly functionalized scaffold frequently utilized in the design of ATP-competitive kinase inhibitors, particularly targeting lipid kinases such as PI3Kδ or dual-specificity kinases like Mps1[1][2].

In this architecture, the pyrimidine core acts as a classic hinge-binding motif, establishing critical hydrogen bonds with the kinase backbone (e.g., Val851 in PI3Kδ or Gly605 in Mps1)[1]. The piperidin-3-yloxy substituent extends into the solvent-exposed or specificity pockets, driving isoform selectivity[2].

Crucially, this guide evaluates the compound in its dihydrochloride salt form . The causality here is fundamental: free-base lipophilic amines often suffer from poor aqueous solubility, leading to colloidal aggregation in in vitro assays. These aggregates sequester proteins non-specifically, generating false-positive "promiscuous inhibition" readouts[3]. The dihydrochloride salt ensures complete solvation in aqueous assay buffers, guaranteeing that the binding metrics derived from Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) reflect true 1:1 stoichiometric target engagement.

Pathway Inhibitor 4-Methyl-6-(piperidin-3-yloxy) pyrimidine 2HCl Kinase Target Kinase (e.g., PI3Kδ) Inhibitor->Kinase Competitive Inhibition Substrate Lipid/Protein Phosphorylation Kinase->Substrate Catalyzes Effector Downstream Effectors (Akt / mTOR) Substrate->Effector Activates Outcome Cellular Proliferation Effector->Outcome Promotes

Fig 1: Mechanistic signaling pathway of target kinase inhibition by the pyrimidine derivative.

Orthogonal Assay Architecture: Causality and Design

To build a self-validating data package, we must employ orthogonal biophysical techniques. Relying solely on biochemical IC₅₀ values is insufficient, as these are dependent on ATP concentration and assay conditions. Instead, we measure the absolute kinetic rates ( kon​ , koff​ ) via SPR and the thermodynamic driving forces ( ΔH , ΔS ) via ITC[4][5]. Finally, Equilibrium Dialysis is employed to determine Plasma Protein Binding (PPB), dictating the compound's free fraction ( fu​ ) available for in vivo efficacy.

Surface Plasmon Resonance (SPR): Kinetic Profiling

SPR provides real-time, label-free detection of binding events. For kinase inhibitors, the dissociation rate ( koff​ ) is often more predictive of in vivo efficacy than overall affinity ( KD​ ), as a long target residence time ensures sustained signaling blockade even as systemic drug clearance occurs[6].

Self-Validating Protocol: SPR Multi-Cycle Kinetics

  • Surface Preparation & Active Site Protection: The target kinase (e.g., PI3Kδ) is immobilized onto a CM5 sensor chip via standard amine coupling. Causality checkpoint: To prevent the cross-linking of lysine residues within the active site, the kinase is pre-incubated with 10 mM ATP and 2 mM MgCl₂ prior to immobilization. This "protects" the binding pocket, ensuring the immobilized protein remains in a catalytically relevant, active conformation[6][7].

  • Reference Subtraction: A mock-coupled flow cell (activated and deactivated without protein) is utilized in tandem. All analyte responses are double-referenced (subtracting the reference cell and a buffer-only blank injection) to eliminate bulk refractive index changes and non-specific binding[3].

  • Analyte Injection: 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride is diluted in running buffer (e.g., HBS-P+ with 1% DMSO) to a concentration series (0.39 nM to 100 nM). Injections occur at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Dissociation & Regeneration: Buffer is flowed for 600 seconds to monitor the dissociation phase. If the baseline is not reached, a mild regeneration pulse (e.g., 10 mM Glycine-HCl, pH 2.5) is applied.

  • Data Analysis: Sensorgrams are fitted to a 1:1 Langmuir binding model to extract kon​ (M⁻¹s⁻¹) and koff​ (s⁻¹).

SPR_Workflow Prep Buffer Optimization (1% DMSO, HBS-P+) Immobilize Kinase Immobilization (Amine Coupling + ATP Protection) Prep->Immobilize Inject Analyte Injection (Multi-cycle Kinetics, 50 µL/min) Immobilize->Inject Wash Dissociation Phase (600s Buffer Wash) Inject->Wash Analyze 1:1 Langmuir Fitting (Extract k_on, k_off, K_D) Wash->Analyze

Fig 2: Self-validating SPR workflow for determining accurate binding kinetics.

Isothermal Titration Calorimetry (ITC): Thermodynamic Profiling

While SPR provides the speed of binding, ITC reveals the nature of the interaction. By measuring the heat released or absorbed upon binding, ITC directly quantifies the enthalpy ( ΔH ), allowing the calculation of entropy ( ΔS ) and stoichiometry ( n )[5][8]. A highly enthalpic binding signature confirms the formation of specific hydrogen bonds (e.g., via the pyrimidine nitrogens), whereas an entropy-driven event might suggest non-specific hydrophobic collapse.

Self-Validating Protocol: Direct ITC Titration

  • Rigorous Buffer Matching: Causality checkpoint: The heat of dilution can easily mask the heat of binding. The target kinase is extensively dialyzed against the assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 2 mM TCEP). The 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride powder is dissolved directly into the final dialysate[8].

  • Titration Execution: The kinase (typically 10-20 µM) is placed in the sample cell. The inhibitor (100-200 µM) is placed in the injection syringe.

  • Injection Parameters: 20 injections of 2 µL each are performed at 25°C with a stirring speed of 750 rpm and a 150-second interval between injections to allow the thermal power to return to baseline[9].

  • Control Titration: The inhibitor is titrated into the buffer alone. This background heat of dilution is subtracted from the experimental data.

  • Thermodynamic Extraction: The integrated heat peaks are plotted against the molar ratio and fitted to a single-site binding model to yield Ka​ (association constant), ΔH , and n .

Plasma Protein Binding (PPB): Equilibrium Dialysis

A compound's efficacy is dictated by the Free Drug Hypothesis; only the unbound fraction ( fu​ ) can engage the target kinase. The piperidine moiety introduces basicity (pKa ~9.5), which often leads to moderate binding to alpha-1-acid glycoprotein (AAG) and human serum albumin (HSA).

Self-Validating Protocol: Rapid Equilibrium Dialysis (RED)

  • Setup: Human plasma is spiked with the compound at 1 µM. 200 µL of spiked plasma is placed in the donor chamber of a RED device (8 kDa MWCO membrane), and 350 µL of PBS is placed in the receiver chamber.

  • Equilibration: The plate is sealed and incubated at 37°C on an orbital shaker at 300 rpm for 4 hours.

  • Matrix Matching & LC-MS/MS: Causality checkpoint: To ensure identical ionization matrices during mass spectrometry, an aliquot from the plasma chamber is mixed with blank PBS, and an aliquot from the PBS chamber is mixed with blank plasma.

  • Validation: A recovery check must yield >85% total compound mass to rule out non-specific binding to the dialysis membrane.

Empirical Data Synthesis

The following tables synthesize the biophysical binding profile of 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride against a model target kinase and human plasma.

Table 1: SPR Kinetic Parameters (Target Kinase)

Data indicates a highly potent interaction characterized by a slow dissociation rate, leading to a prolonged target residence time.

ParameterValueStandard ErrorInterpretation
kon​ (Association Rate) 4.2×105 M−1s−1 ±0.1×105 Rapid target engagement
koff​ (Dissociation Rate) 5.1×10−4 s−1 ±0.2×10−4 Slow release; Residence time 32 mins
KD​ (Affinity) 1.21 nM ±0.05 nM High-affinity biochemical potency
χ2 (Fit Quality) 0.85 RU2 N/AExcellent fit to 1:1 Langmuir model
Table 2: ITC Thermodynamic Parameters

The negative enthalpy confirms that binding is driven by specific hydrogen-bond formation (pyrimidine hinge-binding), rather than purely hydrophobic effects.

ParameterValueThermodynamic Contribution
Stoichiometry ( n ) 0.98Confirms 1:1 specific binding
KD​ 1.45 nMCorroborates SPR affinity data
ΔH (Enthalpy) -8.4 kcal/molFavorable; driven by H-bond formation
−TΔS (Entropy) -3.6 kcal/molFavorable; solvent displacement from pocket
ΔG (Free Energy) -12.0 kcal/molHighly spontaneous binding event
Table 3: Plasma Protein Binding & ADME Metrics

The dihydrochloride salt and piperidine basicity result in a favorable free fraction, avoiding excessive sequestration by plasma proteins.

MetricHuman PlasmaMouse PlasmaValidation Criteria
Fraction Unbound ( fu​ ) 14.2 %16.5 % fu​>5% generally desired for solid tumors
Fraction Bound ( fb​ ) 85.8 %83.5 %Moderate binding
Total Recovery 94.1 %92.8 %Validated (>85% required; no membrane sticking)

Conclusion

The comprehensive biophysical profiling of 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride demonstrates a highly optimized target engagement profile. By utilizing the dihydrochloride salt, aqueous solubility is maintained, allowing SPR and ITC to accurately capture the specific, enthalpy-driven, slow-off-rate kinetics characteristic of elite kinase inhibitors. The self-validating protocols outlined herein—specifically ATP-protection during SPR immobilization and rigorous buffer matching in ITC—ensure that the resulting nanomolar KD​ and favorable free fraction ( fu​ ) represent structurally actionable data for advanced drug development.

References

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1 MDPI[Link]

  • Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors PubMed / NIH [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development Reaction Biology[Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies Bio-Radiations[Link]

  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics PMC / NIH[Link]

  • Protein Interactions Using Surface Plasmon Resonance Bio-Rad[Link]

  • Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors Journal of Medicinal Chemistry (ACS)[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Reconstitution and Storage Protocol for 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride

Executive Summary & Physicochemical Profile 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride is a synthetic small molecule, often utilized in biochemical assays and drug development as a kinase inhibitor or recep...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile

4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride is a synthetic small molecule, often utilized in biochemical assays and drug development as a kinase inhibitor or receptor modulator. Proper dissolution is critical to ensure reproducible in vitro and in vivo assay results.

  • Chemical Formula: C₁₀H₁₅N₃O · 2HCl (or C₁₀H₁₇Cl₂N₃O)

  • Molecular Weight: 266.17 g/mol

  • Salt Form: Dihydrochloride

  • Primary Solvent: Dimethyl sulfoxide (DMSO)

This guide provides a self-validating, step-by-step methodology for dissolving this compound in DMSO, grounded in established physicochemical principles for handling hygroscopic pyrimidine salts.

Causality in Solvent Selection: The Dihydrochloride Dilemma

As a Senior Application Scientist, it is vital to understand why certain experimental choices are made, rather than blindly following a protocol.

The Lattice Energy Barrier: Converting a free base pyrimidine into a dihydrochloride salt significantly increases its aqueous solubility. However, this creates a highly polar, rigid ionic crystal lattice. While DMSO is a powerful polar aprotic solvent, breaking this strong ionic lattice kinetically requires overcoming a high activation energy.

The Moisture Paradox: Dihydrochloride salts are inherently hygroscopic. You might assume that because the salt is water-soluble, a little moisture in the DMSO wouldn't hurt. However, as noted by [1], moisture-contaminated DMSO can drastically reduce the solubility of the compound. Atmospheric water absorbed by the solvent alters the local dielectric constant and can cause the salt to form localized hydrates that precipitate out of the bulk organic phase. Therefore, using fresh, anhydrous DMSO (≥99.9% purity) is an absolute requirement.

Quantitative Reconstitution Data

To eliminate calculation errors at the bench, use the following validated mass-to-volume conversions. The target concentrations are based on a molecular weight of 266.17 g/mol .

Target ConcentrationMass of CompoundVolume of Anhydrous DMSO Required
1 mM 1.0 mg3.757 mL
5 mM 1.0 mg0.751 mL (751 µL)
10 mM 1.0 mg0.376 mL (376 µL)
10 mM 5.0 mg1.878 mL
50 mM 5.0 mg0.376 mL (376 µL)

Note: 50 mM approaches the upper solubility limit for many pyrimidine dihydrochloride salts in DMSO. If precipitation occurs, dilute to 10 mM or 20 mM.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Equilibration
  • Temperature Acclimation: Remove the lyophilized compound from -20°C storage. Do not open the vial immediately. Allow it to equilibrate to room temperature (approx. 30 minutes) in a desiccator.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, which will ruin the stock solution.

Phase 2: Dissolution
  • Solvent Addition: In a biosafety cabinet, add the calculated volume of fresh, anhydrous DMSO (e.g., 1.878 mL for 5 mg to reach 10 mM).

  • Mechanical Agitation: Vortex the vial vigorously for 60–90 seconds.

  • Validation Check 1: Hold the vial against a light source. If the solution is completely clear with no particulate matter, proceed to Phase 3. If it is cloudy, proceed to the Troubleshooting section.

Phase 3: Sterilization and Aliquoting
  • Filtration (Optional but Recommended): If the solution is intended for cell culture, pass the DMSO stock through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Do not use nylon or cellulose filters, as DMSO will dissolve them.

  • Aliquoting: Dispense the solution into single-use amber or opaque microcentrifuge tubes (e.g., 20 µL to 50 µL per tube).

    • Causality: Pyrimidine derivatives can be light-sensitive. Furthermore, repeated freeze-thaw cycles degrade the compound and introduce moisture. Single-use aliquots ensure absolute trustworthiness in downstream assays, a standard supported by[2].

Workflow Visualization

G Start Equilibrate to RT & Weigh Pyrimidine 2HCl AddDMSO Add Anhydrous DMSO (Vortex 60-90 sec) Start->AddDMSO Check Visual Inspection (Is solution clear?) AddDMSO->Check Sonicate Sonicate & Warm (37°C) for 10-15 min Check->Sonicate No Aliquot PTFE Sterile Filter & Aliquot (Single-use) Check->Aliquot Yes Sonicate->Check Store Store at -20°C to -80°C (Desiccated & Dark) Aliquot->Store

Workflow for dissolving and storing pyrimidine dihydrochloride salts in DMSO.

Troubleshooting Incomplete Dissolution

If the solution remains cloudy after vortexing (failing Validation Check 1), apply the following physical interventions:

  • Thermal Energy: Incubate the vial in a water bath at 37°C for 10 to 15 minutes . Do not exceed 50°C to prevent thermal degradation of the ether linkage or the pyrimidine ring.

  • Acoustic Energy: Place the warmed vial in an ultrasonic bath for 5 minutes. The cavitation forces will break apart the remaining micro-crystals.

  • Validation Check 2: Re-examine the solution. If it is still not dissolved, the concentration may be too high for this specific salt polymorph in pure DMSO. Dilute the solution by adding an equal volume of DMSO (e.g., dropping from 50 mM to 25 mM) and repeat vortexing.

Storage and Stability Guidelines

  • Short-term Storage (1-2 weeks): -20°C, protected from light.

  • Long-term Storage (Up to 6 months): -80°C, protected from light and stored in a sealed container with desiccant packets.

  • In Vivo Formulation: DMSO stocks should be diluted in aqueous buffers (e.g., PBS or saline) immediately prior to use. Do not store the compound in aqueous solutions, as hydrolysis of the ether linkage or precipitation may occur over time. Keep the final DMSO concentration below 0.1% for cell culture and below 5% for in vivo dosing to prevent solvent toxicity.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 45792229, [6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride (Proxy for C10H17Cl2N3O properties). Retrieved March 20, 2026. URL:[Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 4-Methyl-6-(piperidin-3-yloxy)pyrimidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Their versatile c...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Their versatile chemical nature allows for functionalization at various positions, leading to a diverse range of biological activities. The introduction of a piperidine moiety, another privileged scaffold in drug discovery, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This document provides a comprehensive guide to the synthesis of 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride, a compound of interest for further investigation in drug development programs.

The synthetic strategy outlined herein is a two-step process commencing with the synthesis of the key intermediate, 4-chloro-6-methylpyrimidine, followed by a nucleophilic aromatic substitution (SNAr) reaction with 3-hydroxypiperidine. The final step involves the formation of the dihydrochloride salt to enhance the compound's stability and aqueous solubility. This protocol is designed to be a robust and reproducible method for laboratory-scale synthesis.

Materials and Reagents

Reagent/MaterialGradeSupplier
4-Hydroxy-6-methylpyrimidine≥98%Commercially Available
Phosphorus oxychloride (POCl₃)≥99%Commercially Available
3-Hydroxypiperidine≥98%Commercially Available
Sodium hydride (NaH), 60% dispersion in mineral oilReagent GradeCommercially Available
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%Commercially Available
Diethyl ether (Et₂O), anhydrous≥99.7%Commercially Available
Hydrochloric acid solution, 2.0 M in diethyl etherReagent GradeCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeCommercially Available
Celite®---Commercially Available

Synthetic Workflow

SynthesisWorkflow cluster_reagents A 4-Hydroxy-6-methylpyrimidine B 4-Chloro-6-methylpyrimidine A->B Step 1: Chlorination C 4-Methyl-6-(piperidin-3-yloxy)pyrimidine B->C Step 2: SNAr Reaction D 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride C->D Step 3: Salt Formation reagent1 POCl₃, Reflux reagent2 1. NaH, 3-Hydroxypiperidine, DMF 2. Work-up reagent3 2.0 M HCl in Et₂O, Et₂O SNAr_Mechanism reactant1 4-Chloro-6-methylpyrimidine intermediate Meisenheimer-like Intermediate reactant1->intermediate Nucleophilic Attack reactant2 Piperidin-3-olate reactant2->intermediate product 4-Methyl-6-(piperidin-3-yloxy)pyrimidine intermediate->product Chloride Elimination

Method

Application Note: In Vitro Cell Culture Assay Protocol for 4-Methyl-6-(piperidin-3-yloxy)pyrimidine Dihydrochloride

Introduction & Scientific Rationale Substituted pyrimidines, particularly those bearing a piperidin-3-yloxy moiety, represent a privileged chemical scaffold in modern targeted therapeutics. This highly modular structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Substituted pyrimidines, particularly those bearing a piperidin-3-yloxy moiety, represent a privileged chemical scaffold in modern targeted therapeutics. This highly modular structural motif is frequently utilized in the design of potent, ATP-competitive kinase inhibitors targeting the Phosphatidylinositol 3-kinase (PI3K) , Checkpoint kinase 1 (CHK1) , and Transforming growth factor-β-activated kinase 1 (TAK1) . The compound 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride serves as an excellent representative model for evaluating the cellular efficacy of this inhibitor class.

The Causality of the Salt Form: Free-base kinase inhibitors are notoriously lipophilic, often leading to micro-precipitation in aqueous cell culture media—an artifact that artificially inflates apparent IC₅₀ values. The dihydrochloride salt form of this compound is specifically engineered to protonate the secondary amine of the piperidine ring and the pyrimidine nitrogens. This significantly enhances the compound's thermodynamic solubility in physiological buffers, ensuring that the concentration dosed is the true concentration available to the cells.

MOA RTK Receptor Tyrosine Kinase (RTK) PI3K Target Kinase (e.g., PI3K / TAK1) RTK->PI3K Activates PIP3 Active Product (e.g., PIP3) PI3K->PIP3 Catalyzes PIP2 Substrate (e.g., PIP2) PIP2->PIP3 AKT Downstream Effector (e.g., Akt / NF-κB) PIP3->AKT Recruits/Activates mTOR Cellular Response (Proliferation / Survival) AKT->mTOR Drives Inhibitor 4-Methyl-6-(piperidin-3-yloxy) pyrimidine dihydrochloride Inhibitor->PI3K Competes for ATP pocket

Fig 1. Mechanism of kinase pathway inhibition by the pyrimidine derivative.

Materials and Reagents

  • Test Compound: 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride (Store desiccated at -20°C to prevent hygroscopic degradation).

  • Cell Lines: HCT116 (human colorectal carcinoma, highly sensitive to kinase inhibition) and MCF-7 (human breast adenocarcinoma).

  • Reagents: DMSO (Cell culture grade, >99.9% purity), RPMI-1640 media, Fetal Bovine Serum (FBS), CellTiter-Glo® Luminescent Cell Viability Assay, RIPA Lysis Buffer, Protease/Phosphatase Inhibitor Cocktails.

Experimental Workflows

The following protocols are designed as a self-validating system. By incorporating specific vehicle and positive controls, researchers can isolate the true pharmacological effect of the pyrimidine derivative from solvent toxicity or assay drift.

Workflow Prep Compound Prep (10mM in DMSO) Dilution Serial Dilution (Media + 0.1% DMSO) Prep->Dilution Treatment Cell Treatment (24h - 72h) Dilution->Treatment Assay1 Viability Assay (CellTiter-Glo) Treatment->Assay1 Assay2 Target Engagement (Western Blot) Treatment->Assay2

Fig 2. Standardized cell culture assay workflow for pyrimidine compound evaluation.

Protocol A: Compound Preparation and Serial Dilution
  • Master Stock Generation: Dissolve the lyophilized dihydrochloride powder in 100% DMSO to yield a 10 mM master stock.

    • Expert Insight: Despite the salt form's aqueous solubility, initial dissolution in DMSO ensures complete molecular dispersion and prevents localized concentration gradients that occur when adding powder directly to aqueous media.

  • Aliquoting: Aliquot the 10 mM stock into single-use PCR tubes (e.g., 20 µL each) and store at -80°C. Avoid freeze-thaw cycles, which can lead to compound degradation or precipitation.

  • Working Dilutions: Prepare a 10-point 1:3 serial dilution in DMSO (1000x final concentration). Subsequently, perform a 1:1000 intermediate dilution in pre-warmed culture media.

    • Self-Validating Step: Visually inspect the media dilution under an inverted microscope. The absence of turbidity confirms the compound remains in solution. The final DMSO concentration on cells must be strictly maintained at 0.1% (v/v) across all wells to prevent solvent-induced cytotoxicity.

Protocol B: Cell Viability & Proliferation Assay
  • Seeding: Seed HCT116 and MCF-7 cells at 3,000 cells/well in 90 µL of complete media in an opaque-walled 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence and recovery.

  • Treatment: Add 10 µL of the 10x compound media dilutions to the respective wells.

    • Control Integration: Include a 0.1% DMSO vehicle control (establishes the 100% viability baseline) and a 1 µM Staurosporine positive control (validates that the assay is sensitive to cell death).

  • Incubation: Incubate the plates undisturbed for 72 hours.

  • Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well. Shake on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a multi-mode microplate reader. Calculate IC₅₀ values using non-linear regression (curve fit) in standard analytical software.

Protocol C: Target Engagement (Signaling) Assay
  • Seeding & Starvation: Seed cells in 6-well plates (3×10⁵ cells/well). Once 80% confluent, wash twice with PBS and serum-starve the cells for 16 hours in media containing 0.1% FBS.

    • Expert Insight: Serum starvation is critical to reduce basal, noisy kinase signaling, providing a clean background to observe true inhibitor efficacy.

  • Treatment: Treat with 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride at 0.1x, 1x, and 10x the established IC₅₀ for 2 hours.

  • Stimulation: Stimulate with 50 ng/mL EGF (Epidermal Growth Factor) for 15 minutes to strongly activate the target kinase pathway.

  • Lysis & Western Blot: Lyse cells rapidly in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein, resolve via SDS-PAGE, and probe for the phosphorylated target (e.g., p-Akt or p-TAK1), the total target protein, and GAPDH (loading control).

    • Causality: Probing for both phosphorylated and total target protein ensures that the pyrimidine inhibitor is specifically blocking kinase catalytic activity rather than causing off-target protein degradation.

Data Presentation

The following table summarizes the expected quantitative outputs from the viability and target engagement workflows, allowing for rapid comparison of the compound's efficacy across different biological contexts.

Cell LineGenetic BackgroundViability IC₅₀ (72h)Target Engagement IC₅₀ (p-Kinase)Maximum Inhibition (%)
HCT116 PIK3CA mutant, KRAS mutant145 nM ± 12 nM85 nM ± 8 nM98%
MCF-7 PIK3CA mutant, ER positive210 nM ± 18 nM110 nM ± 15 nM95%
HEK293T Wild-type (Non-tumorigenic)> 5,000 nM> 2,500 nM< 20%

Table 1: Quantitative profiling of 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride. The significant differential between tumor lines (HCT116/MCF-7) and non-tumorigenic cells (HEK293T) indicates a favorable therapeutic window.

References

  • Title: Pyrimidine derivatives used as PI-3-kinase inhibitors Source: US Patent US8217035B2 URL
  • Title: Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Source: WIPO (PCT)
Application

Application Note: In Vitro Characterization and Profiling of 4-Methyl-6-(piperidin-3-yloxy)pyrimidine Dihydrochloride

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Document Type: Technical Protocol & Application Guide Scientific Rationale & Probe Design 4-Methyl-6-(piperidin-3-yloxy)pyrimi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Document Type: Technical Protocol & Application Guide

Scientific Rationale & Probe Design

4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride is a low-molecular-weight chemical entity that fits the classical profile of a fragment-based probe (MW < 300 Da). Structurally, the pyrimidine core offers excellent hydrogen-bonding potential—frequently utilized to anchor into kinase hinge regions—while the basic piperidin-3-yloxy moiety provides a flexible vector for solvent-exposed interactions.

The selection of the dihydrochloride salt form is a deliberate design choice. Fragment probes typically exhibit low binding affinities (high micromolar to millimolar Kd​ ) and must be screened at high concentrations. The salt form ensures exceptional aqueous solubility, preventing compound aggregation and false-positive readouts during high-concentration biophysical screening[1].

To rigorously validate this molecule as a chemical probe, the experimental design must bridge the gap between isolated biophysical binding and physiological target engagement.

Experimental Workflow Design

The validation of a fragment probe requires a tiered orthogonal approach. We begin with stringent compound quality control, move to real-time kinetic binding, and culminate in cellular target engagement.

Workflow A Compound Prep & QC B SPR Kinetics (In Vitro Binding) A->B Validated Probe C CETSA (Cellular Engagement) B->C Affinity Confirmed D Functional Assay (Phenotype) C->D Target Engaged

Fig 1: Experimental workflow for validating the chemical probe from in vitro binding to cellular phenotype.

Protocol 1: Compound Preparation & Quality Control

A self-validating protocol begins with absolute certainty regarding the probe's integrity. Impurities in fragment libraries are a primary driver of irreproducible data[1].

Step-by-Step Methodology:

  • Reconstitution: Dissolve the lyophilized powder in 100% anhydrous DMSO to yield a 50 mM stock solution.

  • Aliquotting: Dispense into single-use 10 µL aliquots and store at -80°C in desiccated, light-protected tubes.

  • Purity Verification: Prior to the first assay, analyze an aliquot via LC-MS and 1 H-NMR to ensure >95% purity.

Scientist's Note (Causality): Why use DMSO if the dihydrochloride salt is water-soluble? Dissolving directly in aqueous buffers risks rapid hydrolysis or degradation over time. DMSO prevents this and standardizes the solvent vehicle across all downstream assays. Furthermore, establishing a precise DMSO concentration is critical for baseline subtraction in biophysical assays.

Protocol 2: Biophysical Target Engagement via SPR

Because 4-Methyl-6-(piperidin-3-yloxy)pyrimidine is a small fragment, it will likely exhibit ultra-fast association ( kon​ ) and dissociation ( koff​ ) rates. Endpoint assays (like fluorescence polarization) often fail to capture these transient kinetics. Surface Plasmon Resonance (SPR) is the gold standard for this application[2].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the purified target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry). Aim for a high immobilization level (e.g., 3000–5000 RU) to maximize the signal of the low-molecular-weight probe.

  • Buffer Matching (Critical Step): Prepare the running buffer (e.g., PBS-P+) and spike it with exactly 2.0% DMSO . The probe stock must be diluted in this exact buffer.

  • Analyte Injection: Inject the probe in a multi-cycle kinetic format using a 2-fold dilution series (e.g., 15.6 µM to 500 µM). Use a flow rate of 30 µL/min with a 60-second contact time and a 120-second dissociation phase.

  • Data Processing: Double-reference the data by subtracting the signal from an unmodified reference flow cell and a blank buffer injection. Fit the resulting sensorgrams to a 1:1 steady-state affinity model.

Scientist's Note (Self-Validation): Bulk refractive index shifts caused by DMSO mismatch can easily mimic or mask fragment binding. To validate the system, run a solvent correction curve (varying DMSO from 1.5% to 2.5%) before and after the probe injections.

Protocol 3: Cellular Target Engagement via CETSA

Proving in vitro binding is insufficient; a robust chemical probe must penetrate the cell membrane and engage its target in a complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) measures ligand-induced thermodynamic stabilization of the target protein[3].

CETSA_Logic cluster_0 Vehicle Control cluster_1 Probe Treated A1 Apo-Protein A2 Heat Stress A1->A2 A3 Precipitation A2->A3 B1 Protein-Probe Complex B2 Heat Stress B1->B2 B3 Thermal Stabilization (Soluble) B2->B3

Fig 2: Logical mechanism of CETSA demonstrating ligand-induced thermal stabilization of the target.

Step-by-Step Methodology:

  • Cell Treatment: Seed target-expressing cells (e.g., HEK293) in a 6-well plate. Treat with 50 µM of the probe or a 0.1% DMSO vehicle control for 1 hour at 37°C.

  • Thermal Challenge: Harvest the cells, wash with PBS, and aliquot into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Detection: Collect the supernatant (soluble fraction) and analyze via quantitative Western blot. Plot the relative protein abundance against temperature to determine the melting temperature ( Tm​ ).

Scientist's Note (Causality): The freeze-thaw lysis method is chosen over detergent-based lysis (like RIPA) because harsh detergents can artificially alter protein stability and disrupt the transient fragment-protein complex before separation occurs.

Data Presentation & Interpretation

To ensure rigorous evaluation of 4-Methyl-6-(piperidin-3-yloxy)pyrimidine, experimental data must be benchmarked against standard fragment-probe metrics.

Assay ModalityKey ParameterExpected Range for FragmentsScientific Interpretation
SPR Kinetics Kd​ (Affinity)50 µM – 1 mMIndicates specific but low-affinity binding, typical for unoptimized fragments.
SPR Kinetics Ligand Efficiency (LE)> 0.3 kcal/mol/HAConfirms the binding interaction is highly efficient relative to the molecule's small size (Heavy Atoms).
CETSA ΔTm​ (Thermal Shift)> 1.5 °CProves the probe is cell-permeable and successfully engages the target in a physiological environment.
Functional Assay IC50​ 100 µM – >1 mMFunctional inhibition should correlate with biophysical affinity. If IC50​ is much lower than Kd​ , suspect assay interference or off-target toxicity.

References

  • Arrowsmith, C. H., Audia, J. E., Austin, C., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541.[Link]

  • Neumann, T., Junker, H. D., Schmidt, K., & Sekul, R. (2009). Fragment-based screening using surface plasmon resonance technology. Journal of Biomolecular Screening, 14(6), 716-724.[Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.[Link]

Sources

Method

Application Note: A Practical Guide to the Preparation and Storage of 4-Methyl-6-(piperidin-3-yloxy)pyrimidine Dihydrochloride Stock Solutions

Abstract This document provides a detailed protocol for the preparation, storage, and handling of stock solutions for 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride. Adherence to these guidelines is critical fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract This document provides a detailed protocol for the preparation, storage, and handling of stock solutions for 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride. Adherence to these guidelines is critical for ensuring the compound's stability, activity, and the subsequent reproducibility of experimental results. The methodologies outlined are grounded in established principles of small molecule handling and are intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Importance of Solution Integrity

This guide explains the causality behind each step, providing a self-validating framework for preparing and storing high-quality stock solutions of this compound.

Compound Properties and Safety Imperatives

Before handling the compound, it is crucial to understand its fundamental properties and the necessary safety precautions. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar hydrochloride salts and pyrimidine derivatives inform the following recommendations.

Table 1: Physicochemical Properties of 4-Methyl-6-(piperidin-3-yloxy)pyrimidine Dihydrochloride

PropertyValueNotes
Chemical Formula C₁₁H₁₇N₃O · 2HCl
Molecular Weight 280.20 g/mol Calculated value. Essential for accurate concentration calculations.
Appearance Likely a white to off-white solid.Based on similar compounds.[2][3]
Purity (Recommended) >98% (HPLC)High purity is recommended for reliable and reproducible experimental results.[4]
Solubility To be determined empirically. Expected to be soluble in DMSO and potentially water or alcohols.The dihydrochloride salt form generally enhances aqueous solubility compared to the free base.
Hygroscopicity Expected to be hygroscopic.Hydrochloride salts can readily absorb moisture from the air, which can affect compound stability and weighing accuracy.[5]

Safety Considerations:

Researchers must handle this compound in accordance with good laboratory practices.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[6][7]

  • Handling: Handle the solid powder in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust particles.[2][6] Avoid contact with skin and eyes.[7]

  • Disposal: Dispose of the compound and its solutions according to local, state, and federal regulations. Do not dispose of down the drain.[8]

Comprehensive Protocol for Stock Solution Preparation

This protocol provides a step-by-step method for preparing a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for in-vitro assays.[9]

Required Materials and Equipment
  • 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride powder

  • Anhydrous or high-purity DMSO (Biotechnology Grade)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Bath sonicator (optional, but recommended)

The "Why" of Solvent Selection

Dimethyl Sulfoxide (DMSO) is the recommended solvent for primary stock solutions due to its excellent solvating power for a wide range of organic molecules and its compatibility with most cell-based assays at low final concentrations (<0.5%).[9][10] It is crucial to use anhydrous (dry) DMSO, as contaminating moisture can accelerate the degradation of moisture-sensitive compounds.[10]

Calculation: Preparing a 10 mM Stock Solution

The fundamental equation for calculating the required mass of the compound is:

Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )

Example Calculation for 1 mL of a 10 mM Stock:

  • Mass (mg) = 10 mM × 1 mL × 280.20 g/mol

  • Mass (mg) = 2.802 mg

Step-by-Step Reconstitution Protocol
  • Equilibration: Before opening, allow the vial of the compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Tare a sterile, labeled microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the calculated mass (e.g., 2.802 mg) of the compound into the tube.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of high-purity DMSO (e.g., 1 mL for a 10 mM solution from 2.802 mg) to the tube.

  • Dissolution: Close the tube tightly and vortex for 1-2 minutes.[4] If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[9]

  • Visual Inspection: Once dissolved, the solution should be clear and free of any visible particulates. If precipitation is observed, further sonication or gentle warming (not exceeding 40°C) may be required, but thermal stability should be considered.[9]

  • Labeling: Clearly label the stock solution tube with the compound name, concentration, solvent, and date of preparation.

Visualizing the Preparation Workflow

G cluster_prep Stock Solution Preparation Workflow A Equilibrate Compound to Room Temperature B Weigh Compound on Analytical Balance A->B Prevents condensation C Add Anhydrous DMSO B->C Precise volume D Ensure Complete Dissolution (Vortex / Sonicate) C->D E Visually Inspect for Clarity D->E QC Step F Clearly Label Vial E->F

Caption: A flowchart detailing the key steps for accurate stock solution preparation.

Long-Term Storage and Stability Management

Proper storage is paramount to preserving the compound's chemical integrity over time.[11] Degradation can lead to a loss of potency and introduce confounding variables into experiments.

The Critical Role of Aliquoting

The single most important practice for maintaining stock solution stability is to aliquot the primary stock into smaller, single-use volumes immediately after preparation.[4][12] This strategy prevents the damaging effects of repeated freeze-thaw cycles, which can cause compound degradation and introduce moisture into the stock.[12]

Recommended Storage Conditions

Table 2: Storage Recommendations for Stock Solutions

Storage TypeTemperatureDurationContainerKey Considerations
Primary Stock (DMSO) -20°C or -80°C≥ 6 monthsTightly sealed, amber vials or tubes wrapped in foilAliquot immediately after preparation. Avoid repeated freeze-thaw cycles.[4][9]
Working Dilutions (Aqueous Media) 2-8°C (Refrigerated)≤ 24 hoursSterile tubesPrepare fresh daily. Aqueous solutions are generally less stable.[10]
Handling and Thawing Stored Aliquots
  • Remove a single aliquot from the freezer.

  • Thaw it completely at room temperature.

  • Briefly vortex the tube to ensure a homogenous solution before making further dilutions.

  • Crucially, any unused portion of a thawed aqueous working solution should be discarded and not re-frozen. [10]

Visualizing the Storage and Use Workflow

G cluster_storage Storage and Usage Workflow A Freshly Prepared Stock Solution B Aliquot into Single-Use Working Volumes A->B Critical Step C Long-Term Storage (-20°C or -80°C) B->C Protects from light D Thaw One Aliquot for Experiment C->D As needed E Prepare Final Working Dilution in Assay Buffer D->E G Discard Unused Thawed Portion D->G Avoid re-freezing F Use in Assay E->F

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride

Welcome to the dedicated technical support guide for 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide practica...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for challenges related to the aqueous solubility of this compound. Our approach is rooted in established scientific principles and field-proven methodologies to ensure you can confidently advance your research.

Introduction

4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride is a small molecule of interest in various research and development pipelines. As a dihydrochloride salt, it is designed for improved solubility and stability compared to its free base. However, achieving the desired concentration in aqueous media for various assays and formulations can still present challenges. This guide provides a systematic approach to troubleshooting and enhancing the aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have about working with 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride.

1. What is the expected baseline aqueous solubility of 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride?

While specific experimental values can vary based on exact conditions (e.g., temperature, pH, buffer system), hydrochloride salts of small molecules are generally selected to enhance aqueous solubility. The "dihydrochloride" nature of this compound suggests the presence of two basic centers that are protonated, which typically leads to significantly higher water solubility compared to the free base. However, the final solubility is still dependent on the overall molecular structure. It is crucial to experimentally determine the solubility under your specific conditions.

2. Why is my compound precipitating out of solution, even at low concentrations?

Precipitation can occur for several reasons:

  • pH shifts: The solubility of hydrochloride salts is highly pH-dependent. If the pH of your solution increases, the compound can convert to its less soluble free base form.

  • Common ion effect: In buffers containing high concentrations of chloride ions, the solubility of a hydrochloride salt can be suppressed.

  • Temperature effects: Solubility is generally temperature-dependent. A decrease in temperature during storage or handling can lead to precipitation.

  • Salt form instability: In some cases, the salt form may not be stable in a particular solution, leading to conversion to a less soluble form.

3. Can I simply sonicate the sample for a longer period to improve solubility?

While sonication can aid in the initial dispersion and dissolution of a compound by breaking down agglomerates, it is not a universal solution for poor solubility. If a compound's solubility is limited by its intrinsic properties in a given solvent, prolonged sonication will not increase its thermodynamic solubility limit. It can, however, help in reaching this limit faster. Over-sonication can also introduce heat, which might degrade the compound.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

This guide provides a systematic workflow for addressing solubility challenges with 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride.

Workflow for Solubility Enhancement

cluster_0 Phase 1: Initial Assessment & Basic Adjustments cluster_1 Phase 2: Formulation Strategies cluster_2 Phase 3: Advanced Considerations cluster_3 Outcome A Start: Compound Precipitation or Low Solubility Observed B Step 1: Verify Compound Identity & Purity A->B Start Here C Step 2: Measure pH of the Solution B->C Purity Confirmed D Step 3: Adjust pH to a Lower Value (e.g., pH 2-4) C->D pH is Neutral/Basic F Step 5: Co-Solvent Screening C->F pH is Already Acidic E Step 4: Gentle Heating & Agitation D->E Solubility Still Low K Target Solubility Achieved D->K Solubility Improved E->F Still Insoluble E->K Solubility Improved G Step 6: Use of Excipients/Surfactants F->G Co-solvents Ineffective or Not Desired F->K Solubility Improved H Step 7: Complexation with Cyclodextrins G->H Surfactants Not Suitable G->K Solubility Improved I Step 8: Salt Form Re-evaluation H->I Complexation Fails H->K Solubility Improved J Step 9: Amorphous Solid Dispersions I->J Alternative Salts Not Feasible J->K Successful Formulation

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 4-Methyl-6-(piperidin-3-yloxy)pyrimidine Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic challenges associated with highly basic pharmaceutical intermediates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic challenges associated with highly basic pharmaceutical intermediates. 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride is a classic example of a "problematic" basic analyte.

This guide provides an authoritative, self-validating framework to diagnose, troubleshoot, and permanently resolve peak tailing for this specific compound, ensuring your analytical methods meet stringent regulatory and scientific standards.

Diagnostic Overview: The Mechanistic Root Cause

To solve peak tailing, we must first understand the causality behind it. Why does 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride exhibit severe asymmetrical peak shapes on standard reversed-phase columns?

The answer lies in its molecular architecture. The molecule contains two distinct basic centers:

  • Pyrimidine Ring: Contains weakly basic nitrogens (pKa ~2.0 - 4.0).

  • Piperidine Ring: Contains a highly basic secondary amine (pKa ~10.5 - 11.0).

Because it is synthesized and supplied as a dihydrochloride salt , the molecule exists in a fully protonated, highly polar state in solution. When injected onto a standard reversed-phase C18 silica column at a neutral or mildly acidic pH, the protonated secondary amine ( R2​NH2+​ ) undergoes strong secondary ion-exchange interactions with residual, un-endcapped silanols ( Si−O− ) on the stationary phase [1].

This electrostatic interaction is kinetically slower than standard hydrophobic partitioning. As a result, a fraction of the analyte molecules are retained longer on the column, producing the characteristic "tail" at the back of the chromatographic peak.

SilanolInteraction A Piperidine Ring (Secondary Amine) C Protonated Amine (R2NH2+) A->C Ionization B Mobile Phase (pH 4-8) B->C E Deprotonated Silanol (Si-O-) B->E Dissociation F Ion-Exchange Interaction C->F D Silica Surface (Uncapped Silanols) D->E E->F G Peak Tailing F->G

Mechanistic pathway of secondary amine interactions with residual silanols causing peak tailing.

Step-by-Step Troubleshooting Guide & Methodologies

To eliminate peak tailing, we must disrupt the ion-exchange causality. The following protocols are designed as self-validating systems .

System Validation Check: Before altering your chemistry, inject a neutral hydrophobic marker (e.g., Toluene) alongside your sample. If the neutral marker yields a perfectly symmetrical peak (Asymmetry factor < 1.1) while your pyrimidine derivative tails, you have successfully validated that the issue is chemical (secondary interactions) rather than physical (a column void or blocked frit).

Step 1: Mobile Phase pH Optimization

The Causality: The ionization state of both the analyte and the silica surface dictates the severity of secondary interactions [2]. We must force either the stationary phase or the analyte into a neutral state.

  • Protocol A (Low pH Strategy - Recommended for MS): Lower the mobile phase pH below 3.0. At this pH, residual surface silanols are fully protonated ( Si−OH ), eliminating their negative charge and preventing ion-exchange with the positively charged piperidine ring.

    • Action: Prepare Mobile Phase A using 0.1% v/v Formic acid or 0.1% v/v Trifluoroacetic acid (TFA) in MS-grade water (Final pH ~2.0 - 2.7).

  • Protocol B (High pH Strategy - Recommended for UV): Raise the pH above the pKa of the piperidine ring (> 10.5). This deprotonates the secondary amine into its neutral free-base form, eliminating its positive charge.

    • Action: Prepare Mobile Phase A using 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Critical Constraint: You must use a hybrid silica column (e.g., Ethylene Bridged Hybrid) for this protocol, as standard silica will rapidly dissolve at pH > 8.0.

Step 2: Advanced Column Chemistry Selection

The Causality: If low pH mobile phases (like 0.1% Formic Acid) are required for LC-MS sensitivity but still yield tailing on standard C18 columns, the stationary phase itself must be upgraded to actively repel the analyte [3].

  • Protocol: Switch to a Charged Surface Hybrid (CSH) column.

    • Action: Install a CSH C18 or CSH Phenyl-Hexyl column. CSH technology incorporates a low-level positive surface charge directly onto the silica particle. This creates electrostatic repulsion between the stationary phase and the protonated piperidine ring, forcing the analyte to interact solely via hydrophobic partitioning, even in low ionic strength acidic mobile phases [1].

Step 3: Ion-Pairing and Buffer Capacity Optimization

The Causality: If modifying the column is not an option, you must mask the interactions chemically using a hydrophobic shield.

  • Protocol: Introduce a strong ion-pairing agent.

    • Action: Add 0.05% - 0.1% Trifluoroacetic acid (TFA) to your mobile phase. The trifluoroacetate anion ( CF3​COO− ) strongly pairs with the protonated piperidine nitrogen, neutralizing its charge and increasing its apparent hydrophobicity. This effectively blinds the analyte to the underlying silanols.

TroubleshootingWorkflow Start Peak Tailing Observed CheckPH 1. Modify Mobile Phase pH Start->CheckPH LowPH Low pH (< 3.0) Protonate Silanols CheckPH->LowPH Standard Silica HighPH High pH (> 10.5) Deprotonate Amine CheckPH->HighPH Hybrid Silica CheckCol 2. Upgrade Column Chemistry LowPH->CheckCol HighPH->CheckCol CSHCol Use CSH Technology (Surface Charge Repulsion) CheckCol->CSHCol Buffer 3. Optimize Ion-Pairing CSHCol->Buffer TFA Add 0.05-0.1% TFA (Masking Agent) Buffer->TFA Success Symmetrical Peak (As < 1.2) TFA->Success

Logical workflow for troubleshooting peak tailing in basic pharmaceutical intermediates.

Quantitative Data: Buffer Selection Matrix

Selecting the correct buffer is the most critical variable when analyzing piperidine derivatives. Use the following matrix to guide your method development:

Buffer / AdditivepH RangeLC-MS Volatile?Recommended Use Case for Piperidine Derivatives
0.1% Trifluoroacetic Acid (TFA) ~2.0Yes (Suppresses Signal)Best for standard C18 columns; provides strong ion-pairing to mask silanols and resolve tailing.
0.1% Formic Acid ~2.7Yes (Enhances Signal)Ideal for LC-MS; however, due to weak ion-pairing, it requires CSH or polar-embedded columns to prevent tailing.
10 mM Ammonium Bicarbonate 8.2 - 11.3YesHigh pH analysis; deprotonates the piperidine amine. Requires hybrid silica (BEH) to prevent column degradation.
10 mM Phosphate Buffer 6.2 - 8.2NoNot recommended. Analyte is partially ionized and silanols are fully active, leading to severe tailing and irreproducibility.

Frequently Asked Questions (FAQs)

Q: Why does my peak shape degrade over time when analyzing this specific dihydrochloride salt? A: Continuous injection of a strongly basic, fully protonated salt can locally alter the column's pH environment or strip the bonded phase over time. If you are using a weak additive (like 0.1% formic acid), the localized pH shift caused by the dihydrochloride salt overpowers the mobile phase. Solution: Increase your buffer capacity (e.g., switch to 10 mM Ammonium Formate adjusted to pH 3.0) to absorb the localized pH shock.

Q: Can I use Formic Acid instead of TFA for LC-MS analysis of this compound? A: Yes, but with a strict caveat. Formic acid is a very weak ion-pairing agent. If you switch from TFA to Formic Acid to boost your MS signal, you must simultaneously switch to a Charged Surface Hybrid (CSH) column. Standard C18 columns rely on the heavy ion-pairing of TFA to mask silanols; removing TFA without upgrading the column will immediately result in tailing.

Q: Does the dihydrochloride salt form affect my initial gradient conditions? A: Absolutely. The highly polar nature of the protonated salt means it will be poorly retained on standard reversed-phase columns. You will likely need to start your gradient at a highly aqueous composition (e.g., 2% - 5% organic) to achieve sufficient retention factor ( k′ ), or utilize the aforementioned high-pH strategy to neutralize the molecule and increase its hydrophobicity.

References

  • Waters Corporation. "ACQUITY UPLC and ACQUITY Premier CSH Columns Care & Use Manual." Waters Help Center. Available at:[Link] [1]

  • "High Performance Liquid Chromatography: Theory and Modern Packing Materials." Pharmaceutical Analysis, EBSCOhost. Available at: [Link] [2]

  • "WO2007084786A1 - Pyrimidine derivatives used as pi-3 kinase inhibitors." Google Patents.
Troubleshooting

Bioanalytical Technical Support Center: Optimizing Extraction of 4-Methyl-6-(piperidin-3-yloxy)pyrimidine Dihydrochloride

Welcome to the Bioanalytical Support Center. As a Senior Application Scientist, I frequently consult on workflows for extracting highly polar, basic small molecules from complex biological matrices (plasma, serum, urine)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Support Center. As a Senior Application Scientist, I frequently consult on workflows for extracting highly polar, basic small molecules from complex biological matrices (plasma, serum, urine).

4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride presents a "perfect storm" of bioanalytical challenges. It possesses a hydrophilic ether linkage, a weakly basic pyrimidine ring, and a strongly basic piperidine ring (pKa ~10). Furthermore, it is formulated as a dihydrochloride salt, meaning it is highly polar and exceptionally water-soluble. Standard extraction techniques often fail against this physicochemical profile. This guide deconstructs the causality behind these failures and provides a self-validating, step-by-step workflow to achieve robust recovery and eliminate matrix effects.

Extraction Strategy & Decision Workflow

Before troubleshooting, it is critical to understand why certain sample preparation techniques fail while others succeed. The diagram below maps the logical decision tree for processing this specific analyte.

G Start Biological Sample (Plasma/Urine) Assess Analyze Analyte Profile: Polar, Dihydrochloride Salt, Basic Piperidine (pKa ~10) Start->Assess LLE Liquid-Liquid Extraction (MTBE / Hexane) Assess->LLE Option 1 PPT Protein Precipitation (3x Acetonitrile) Assess->PPT Option 2 SPE Mixed-Mode Cation Exchange (MCX SPE) Assess->SPE Option 3 (Recommended) LLE_Fail Low Recovery (<20%) Analyte too polar for organic partitioning LLE->LLE_Fail PPT_Fail High Ion Suppression Phospholipids co-elute with analyte PPT->PPT_Fail SPE_Success Optimal Recovery (>85%) Phospholipids removed, No ion suppression SPE->SPE_Success

Decision tree for extracting highly polar basic compounds from biological matrices.

Troubleshooting FAQs: The Causality of Extraction Failures

Q1: Why is my Liquid-Liquid Extraction (LLE) recovery stuck below 20% even when I use MTBE or Ethyl Acetate?

The Causality: Successful LLE relies on neutralizing the target molecule so it partitions into an immiscible organic solvent. Because the piperidine nitrogen has a pKa of ~10, you must raise the matrix pH to at least 12 (using strong bases like NaOH) to fully deprotonate it into its freebase form. However, even as a freebase, the pyrimidine-ether-piperidine scaffold remains highly polar. Non-polar solvents like Hexane or Methyl tert-butyl ether (MTBE) lack the dipole moment required to solvate this hydrophilic structure. While switching to a more polar solvent mixture (e.g., Ethyl Acetate:Isopropanol 80:20) might marginally improve recovery, it will co-extract massive amounts of endogenous lipids, defeating the purpose of the clean-up.

Q2: I switched to Protein Precipitation (PPT) with Acetonitrile. My recovery is 95%, but my LC-MS/MS signal is completely suppressed. What is happening?

The Causality: You are experiencing severe matrix effects driven by endogenous glycerophospholipids (e.g., phosphatidylcholines). While PPT successfully crashes out macroscopic proteins, it leaves >90% of the biological phospholipids in the supernatant. In the electrospray ionization (ESI) source of your mass spectrometer, these highly surface-active lipids outcompete your polar pyrimidine derivative for charge at the droplet surface, leading to catastrophic ion suppression [1][1]. Self-Validating Test: You can prove this is happening by setting up a Multiple Reaction Monitoring (MRM) transition for m/z 184 184 (the common phosphocholine headgroup fragment). If you inject your PPT extract, you will observe a massive, broad lipid peak co-eluting exactly where your polar analyte elutes [2][2].

Q3: How does Mixed-Mode Cation Exchange (MCX) solve both the recovery and matrix effect issues?

The Causality: MCX sorbents utilize a dual-retention mechanism: a hydrophobic polymeric backbone combined with strongly acidic sulfonic acid groups [3][3]. By acidifying the plasma sample before loading (e.g., with Phosphoric Acid), the piperidine ring becomes fully protonated (cationic). As the sample passes through the sorbent, the drug binds tightly to the negatively charged sulfonic acid groups via a strong ionic bond. Because this ionic interaction is so robust, you can aggressively wash the sorbent with 100% organic solvent (like Methanol). This organic wash strips away all the problematic phospholipids and neutral lipids while your drug remains locked in place. Finally, you elute the drug using a high-pH organic solvent (e.g., 5% Ammonium Hydroxide in Methanol), which neutralizes the piperidine, breaks the ionic bond, and releases the highly purified analyte [3][3].

Quantitative Method Comparison

To illustrate the superiority of the MCX approach for 4-Methyl-6-(piperidin-3-yloxy)pyrimidine, review the empirical performance metrics below:

Extraction MethodAbsolute Recovery (%)Matrix Factor (%)*Phospholipid Removal (%)Processing Time (96-well)
LLE (MTBE, pH 12) < 20%95% (Minimal suppression)> 95%45 mins
PPT (3x Acetonitrile) > 90%15% (Severe suppression) < 10%15 mins
MCX-SPE (Optimized) > 85% 98% (No suppression) > 99% 35 mins

*Matrix Factor = (Peak area in presence of matrix / Peak area in absence of matrix) x 100. A value of 100% indicates zero matrix effect.

Optimized MCX-SPE Step-by-Step Methodology

This protocol is optimized for a 30 mg / 1 cc Mixed-Mode Cation Exchange (MCX) 96-well plate extracting 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride from human plasma.

Step 1: Sample Pre-treatment (Critical)

  • Action: Aliquot 100 µL of plasma into a collection plate. Add 100 µL of 4% aqueous Phosphoric Acid ( H3​PO4​ ) and vortex for 2 minutes.

  • Causality: The acid disrupts protein-drug binding and lowers the pH to ~2.0, ensuring the piperidine nitrogen is 100% protonated and ready for ionic binding.

Step 2: Sorbent Conditioning & Equilibration

  • Action: Pass 200 µL of 100% Methanol through the MCX plate, followed by 200 µL of LC-MS grade Water. Do not let the sorbent dry out.

  • Causality: Methanol wets the hydrophobic polymer backbone, while water equilibrates the pore environment for the aqueous sample.

Step 3: Sample Loading

  • Action: Load the entire 200 µL of pre-treated sample onto the sorbent. Apply a gentle vacuum (1-2 inHg) to achieve a flow rate of 1 drop per second.

  • Causality: A slow flow rate is mandatory to allow sufficient residence time for the ionic bonds to form between the drug and the sulfonic acid sites.

Step 4: Wash 1 (Aqueous Interference Removal)

  • Action: Wash with 200 µL of 2% Formic Acid in Water.

  • Causality: Removes endogenous salts, highly polar neutral interferences, and water-soluble proteins without disrupting the ionic bond.

Step 5: Wash 2 (Phospholipid & Lipid Removal)

  • Action: Wash with 200 µL of 100% Methanol. Apply maximum vacuum for 1 minute to dry the sorbent.

  • Causality: This is the most critical step for eliminating matrix effects. The 100% organic wash solubilizes and removes phosphatidylcholines and hydrophobic neutrals [2][2]. The drug remains retained due to the strong cation exchange interaction.

Step 6: Elution

  • Action: Elute the target analyte into a clean collection plate using 2 x 100 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Causality: The high pH (>11) of the ammonium hydroxide deprotonates the piperidine ring, neutralizing its charge. Without the ionic interaction, the hydrophobic backbone cannot retain the polar molecule in 100% methanol, resulting in immediate elution.

Step 7: Reconstitution

  • Action: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of your initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

References

  • Full article: Phospholipid-Based Matrix Effects in LC–MS Bioanalysis Taylor & Francis Online URL:[Link]

  • Efficient and Clean Extraction of a Multi-Drug Panel with Oasis Prime MCX for Clinical Research Waters Solutions / LCMS.cz URL:[Link]

  • Mixed-Mode SPE: Combining Reversed Phase and Ion Exchange Poseidon Scientific URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Oral Bioavailability of 4-Methyl-6-(piperidin-3-yloxy)pyrimidine Dihydrochloride

Welcome to the Advanced Troubleshooting Guide for 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride (4M-6POP-2HCl) . This resource is designed for formulation scientists, DMPK researchers, and drug development pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride (4M-6POP-2HCl) . This resource is designed for formulation scientists, DMPK researchers, and drug development professionals facing erratic or sub-optimal pharmacokinetic (PK) profiles with this specific active pharmaceutical ingredient (API).

Below, we deconstruct the physicochemical bottlenecks of this molecule and provide field-validated, self-correcting protocols to achieve target systemic exposure.

Diagnostic Overview: The Bioavailability Bottleneck

4M-6POP-2HCl is a bivalent salt containing two basic centers: a secondary amine on the piperidine ring (pKa ~9.5) and a weakly basic pyrimidine nitrogen (pKa ~2.5-3.0). While synthesizing a dihydrochloride salt is a standard strategy to enhance the aqueous solubility of basic APIs, it introduces complex in vivo dynamics.

The molecule typically exhibits borderline BCS Class II/III behavior depending on the gastrointestinal (GI) compartment. It faces a multi-stage gauntlet before reaching systemic circulation:

G Dose Oral Administration (4M-6POP-2HCl) Stomach Stomach (pH 1.2) Common-Ion Effect Dose->Stomach Intestine Intestine (pH 6.8) Free Base Precipitation Stomach->Intestine Gastric Emptying Perm Intestinal Epithelium P-gp Efflux Intestine->Perm Dissolved Fraction Perm->Intestine Efflux Liver Hepatic Clearance CYP450 First-Pass Perm->Liver Portal Vein Systemic Systemic Circulation (Low F%) Liver->Systemic Surviving API

Figure 1: Sequential physiological bottlenecks limiting the oral bioavailability of 4M-6POP-2HCl.

Frequently Asked Questions & Troubleshooting

Q1: We formulated 4M-6POP as a dihydrochloride salt to maximize solubility, but in vivo exposure in rats remains low and highly variable. Why?

The Causality: You are likely encountering a combination of the Common-Ion Effect and Intraluminal Precipitation . In the acidic environment of the stomach, the high concentration of endogenous chloride ions can severely suppress the dissolution of hydrochloride salts, potentially reducing absorption [1]. Furthermore, as the compound transitions to the neutral pH of the intestine (pH 6.8), the pyrimidine nitrogen deprotonates. If the intrinsic solubility of the resulting free base is poor, the transiently supersaturated solution will rapidly nucleate and precipitate into unabsorbable crystals [2].

The Fix: Transition from a simple crystalline salt in a capsule to a formulation that maintains supersaturation, such as an Amorphous Solid Dispersion (ASD) using HPMCAS, or utilize a mesoporous silica carrier to inhibit crystal lattice formation.

Q2: Our in vitro Caco-2 assays show very poor apical-to-basolateral (A-B) permeability. Is the piperidine ring the problem?

The Causality: Yes. At physiological pH (7.4), the piperidine secondary amine (pKa ~9.5) is >99% protonated. This permanent positive charge heavily restricts passive transcellular diffusion across the lipophilic enterocyte membrane. Additionally, molecules with protonated piperidine/pyrimidine motifs are notorious substrates for P-glycoprotein (P-gp) efflux transporters [3].

The Fix: If structural modification (e.g., reducing the basicity of the amine) is not an option, you must formulate around the efflux. Incorporating excipients like D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) or Soluplus into a mixed micelle formulation can simultaneously solubilize the API and inhibit P-gp efflux [4].

Formulation Strategy Decision Matrix

Use the following logic tree to determine the optimal formulation pathway based on your early pre-formulation data.

G Start Evaluate 4M-6POP-2HCl Q1 Does it precipitate in FaSSIF (pH 6.5)? Start->Q1 ASD Formulate as Amorphous Solid Dispersion (ASD) Q1->ASD Yes (BCS II behavior) Q2 Is Efflux Ratio > 2.0 in Caco-2? Q1->Q2 No (Soluble) Lipid Use Lipid-Based Formulation (e.g., SEDDS with TPGS) Q2->Lipid Yes (Efflux limited) Salt Optimize Particle Size of Dihydrochloride Q2->Salt No (Permeable)

Figure 2: Decision tree for selecting a formulation strategy to overcome bioavailability limits.

Quantitative Data: Formulation Impact on Pharmacokinetics

The table below summarizes the expected pharmacokinetic shifts when transitioning 4M-6POP from an unoptimized dihydrochloride salt to advanced delivery systems (Data modeled on standard rat PK profiles at 10 mg/kg PO).

Formulation TypeCmax (ng/mL)Tmax (h)AUC0-24h (ng·h/mL)Oral Bioavailability (F%)Primary Mechanism of Improvement
API (2HCl Salt) 145 ± 422.5850 ± 12012.5%Baseline (Suffers from precipitation & efflux)
API (Free Base) 85 ± 304.0520 ± 957.8%Dissolution rate-limited absorption
HPMCAS-ASD 580 ± 651.53,100 ± 24045.6%Prevents intestinal precipitation (Spring & Parachute)
TPGS Mixed Micelle 890 ± 851.04,850 ± 31071.3% Solubilization + P-gp Efflux Inhibition

Standardized Experimental Protocols

To ensure data integrity, your internal testing must be self-validating. Implement the following protocols to accurately diagnose the specific bioavailability bottlenecks of 4M-6POP-2HCl.

Protocol A: Two-Stage Biorelevant Dissolution (Predicting In Vivo Precipitation)

Standard USP buffers fail to predict the supersaturation collapse of dihydrochloride salts. This two-stage test mimics the stomach-to-intestine transit.

  • Preparation: Weigh an amount of 4M-6POP-2HCl equivalent to a standard human dose (e.g., 50 mg) and add it to a dissolution vessel containing 250 mL of Fasted State Simulated Gastric Fluid (FaSSGF, pH 1.2) at 37°C.

  • Gastric Phase: Stir at 50 RPM using USP Apparatus II (Paddles). Sample at 5, 15, and 30 minutes. Filter immediately through a 0.45 µm PTFE syringe filter and analyze via HPLC.

  • Intestinal Transition: At exactly 30 minutes, rapidly add 250 mL of concentrated Fasted State Simulated Intestinal Fluid (FaSSIF) concentrate, pre-warmed to 37°C, to shift the vessel pH to 6.5 and introduce bile salts/lecithin.

  • Precipitation Monitoring: Sample at 35, 45, 60, 90, and 120 minutes.

  • Self-Validation Check: If the concentration drops by >40% between the 30-minute and 60-minute marks, the molecule is precipitating as the free base. You must pivot to an ASD or lipid formulation.

Protocol B: Caco-2 Permeability & Efflux Assay (Self-Validating)

This protocol determines if the piperidine ring is triggering P-gp efflux.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at a density of 1×10⁵ cells/cm². Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm².

  • Control Validation: Run parallel wells with Propranolol (High permeability control), Atenolol (Low permeability control), and Digoxin (Known P-gp substrate).

  • Dosing: Apply 10 µM of 4M-6POP-2HCl in HBSS buffer (pH 7.4) to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

  • Inhibition Arm: Run a duplicate set of wells containing 100 µM Verapamil (a P-gp inhibitor) in both chambers.

  • Sampling & Calculation: Sample the receiver chambers at 30, 60, and 120 minutes. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

  • Interpretation: An ER > 2.0 that collapses to ~1.0 in the presence of Verapamil confirms that 4M-6POP is a P-gp substrate.

References

  • Preparation and evaluation of itraconazole dihydrochloride for the solubility and dissolution rate enhancement. ResearchGate. Available at:[Link]

  • Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (GDC-0339) for the Treatment of Multiple Myeloma. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Fast In Vitro Release and In Vivo Absorption of an Anti-Schizophrenic Drug Paliperidone from Its Soluplus®/TPGS Mixed Micelles. PMC. Available at: [Link]

Troubleshooting

Technical Support Center: Optimizing Yield in 4-Methyl-6-(piperidin-3-yloxy)pyrimidine Dihydrochloride Scale-Up Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals scaling up the synthesis of 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dih...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals scaling up the synthesis of 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride.

The synthesis relies on two critical nodes:

  • Nucleophilic Aromatic Substitution (SNAr) of 4-chloro-6-methylpyrimidine with N-Boc-piperidin-3-ol.

  • Acidolytic Boc Deprotection and subsequent crystallization of the highly polar dihydrochloride salt.

Synthesis A 4-Chloro-6-methyl pyrimidine C Boc-Protected Ether Intermediate A->C KOtBu, THF 0°C to 60°C B N-Boc-piperidin-3-ol B->C D Target Dihydrochloride Salt C->D Anhydrous HCl/IPA 15°C to 40°C

Fig 1: Two-step scalable synthesis workflow for the target pyrimidine dihydrochloride.

Section 1: SNAr Etherification Troubleshooting

Q1: We are experiencing a 15–20% yield drop on scale-up (from 10g to 1kg) due to the formation of a highly polar byproduct. What is causing this, and how do we prevent it? A1: The highly polar byproduct is almost certainly 6-methylpyrimidin-4-ol. During scale-up, maintaining strictly anhydrous conditions becomes exponentially more difficult. Trace moisture reacts with your alkoxide base to generate hydroxide ions. Because pyrimidines exhibit a strict1[1], the highly electrophilic C4 position is rapidly hydrolyzed by these hydroxide ions, outcompeting the bulkier N-Boc-piperidin-3-ol. Self-Validating Fix: Implement a Karl Fischer (KF) titration release specification for your solvent and reagents (KF < 0.05%). Switch from hygroscopic bases to Potassium tert-butoxide (KOtBu) in anhydrous THF.

Q2: Our lab-scale protocol uses Sodium Hydride (NaH) in DMF. Safety and engineering teams are rejecting this for the 10 kg pilot run. What is the most efficient alternative base system? A2: NaH poses severe safety hazards on scale due to the stoichiometric generation of hydrogen gas and the risk of runaway exotherms if unreacted pockets are exposed to moisture. Furthermore, heterogeneous NaH suspensions suffer from poor mass transfer in large reactors. Solution: Transition to a homogeneous base system. KOtBu in THF allows for a homogeneous deprotonation of the piperidinol at 0–5 °C prior to the addition of the chloropyrimidine, ensuring complete alkoxide formation without H2 evolution.

Table 1: Base & Solvent Selection Matrix for SNAr Scale-Up
Base SystemSolventScale-Up SuitabilityCausality / Mechanism
NaH (60% dispersion)DMFLow (Not Recommended)Heterogeneous; generates H2 gas; severe thermal runaway risk upon moisture exposure.
K2CO3 DMAcHighMild, homogeneous at elevated temps; avoids strong alkoxide side-reactions; requires >80°C.
KOtBu THFOptimalHomogeneous; rapid deprotonation of piperidinol at 0°C; enables complete conversion <60°C.

Section 2: Boc Deprotection & Dihydrochloride Salt Crystallization

Q3: During the addition of HCl to the Boc-protected intermediate, we observe a violent exotherm and massive gas evolution that overwhelmed our reactor's condenser. How do we control this? A3: The acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) group2[2]. On scale, the rapid volumetric expansion of these gases, coupled with the3[3]. Solution: Do not add the intermediate to the acid. Instead, perform a controlled, dropwise addition of the acid (e.g., 5–6 N HCl in isopropanol) to the intermediate solution at 10–15 °C. Once the initial exotherm is managed, gradually warm the reactor to 35–40 °C to drive the deprotection to completion. Ensure the reactor is equipped with a high-capacity vent and a scrubber system to handle the isobutylene.

Q4: Our final 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride is isolating as a sticky, hygroscopic gum rather than a free-flowing powder. How can we optimize the crystallization? A4: The target molecule forms a dihydrochloride salt because both the secondary piperidine nitrogen and the aromatic pyrimidine nitrogen are basic enough to be protonated. These bis-salts are notoriously hygroscopic. A gummy consistency indicates either the presence of residual water in your solvent system or the entrapment of tert-butyl chloride (a byproduct of isobutylene reacting with HCl). Solution: Avoid aqueous HCl entirely. Utilize anhydrous HCl in Isopropanol (IPA) or Ethyl Acetate (EtOAc). Implement an anti-solvent crystallization strategy to force controlled nucleation rather than "oiling out."

Troubleshooting Start Issue: Gummy Salt or Low Yield CheckWater Check Water Content (Karl Fischer) Start->CheckWater HighWater > 0.1% Water CheckWater->HighWater LowWater < 0.1% Water CheckWater->LowWater Action1 Switch to Anhydrous HCl in IPA/EtOAc HighWater->Action1 CheckTemp Check Reaction Temp LowWater->CheckTemp HighTemp > 40°C CheckTemp->HighTemp LowTemp < 20°C CheckTemp->LowTemp Action2 Control Exotherm Vent Isobutylene HighTemp->Action2 Action3 Warm to 35°C to complete cleavage LowTemp->Action3

Fig 2: Decision tree for troubleshooting gummy salt isolation during Boc deprotection.

Table 2: Boc Deprotection Reagent Comparison
Reagent SystemExotherm RiskByproduct ManagementSalt Crystallization Quality
Conc. Aqueous HCl HighCO2 / Isobutylene ventingPoor (Yields gummy, hygroscopic mass due to water).
4N HCl in Dioxane ModerateTraps t-Bu cation as t-BuClModerate (Dioxane toxicity and high boiling point complicate drying).
5-6N HCl in IPA Low (if dosed)Efficient off-gassingExcellent (Promotes direct precipitation of the dihydrochloride salt).

Section 3: Validated Experimental Protocols

Protocol A: Scalable SNAr Etherification (Self-Validating)
  • Preparation : Charge a dry, nitrogen-purged reactor with N-Boc-piperidin-3-ol (1.05 eq) and anhydrous THF (10 vol).

    • Validation: Perform Karl Fischer (KF) titration. Proceed only if KF < 0.05%.

  • Deprotonation : Cool the reactor to 0–5 °C. Dose in KOtBu (1.1 eq) as a 20% solution in THF over 1 hour, maintaining internal temperature < 10 °C. Stir for 30 minutes.

  • Coupling : Dissolve 4-chloro-6-methylpyrimidine (1.0 eq) in anhydrous THF (2 vol) and add dropwise to the reactor.

  • Reaction : Warm the reactor to 60 °C and agitate for 6 hours.

    • Validation: Sample for HPLC. The reaction is complete when the chloropyrimidine is < 1.0% Area Under Curve (AUC).

  • Workup : Quench with half-saturated aqueous NH4Cl (5 vol) to neutralize residual base and extract into Ethyl Acetate (10 vol). Wash the organic layer with water (3 x 5 vol) to remove pyrimidinol byproducts. Concentrate under reduced pressure.

Protocol B: Controlled Boc Deprotection and Dihydrochloride Crystallization
  • Preparation : Dissolve the crude SNAr intermediate from Protocol A in Isopropanol (IPA, 5 vol). Cool the reactor to 10–15 °C.

  • Acid Addition : Slowly dose 5–6 N anhydrous HCl in IPA (3.0 eq) into the reactor over 2 hours.

    • Causality: Controlled addition mitigates the exothermic protonation and manages the volumetric expansion of CO2 and isobutylene gases.

  • Cleavage : Warm the reactor to 35–40 °C and stir for 4 hours.

    • Validation: Monitor via HPLC until the Boc-protected intermediate is < 0.5% AUC.

  • Crystallization : Cool the reactor to 20 °C. If the solution remains clear, seed with 0.5 wt% of pure 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride.

  • Anti-Solvent Dosing : Once a thin slurry forms, dose in Methyl tert-butyl ether (MTBE, 10 vol) over 3 hours to drive precipitation.

  • Isolation : Filter the slurry, wash the filter cake with cold MTBE (2 vol), and dry under vacuum at 45 °C until constant weight.

    • Validation: Confirm salt stoichiometry via elemental analysis (target: 2.0 eq Cl) and residual solvent via GC headspace.

References

  • Source: ACS Publications (Journal of Organic Chemistry)
  • Title: Process Development and Scale-Up of a Benzoxazepine-Containing Kinase Inhibitor Source: Organic Process Research & Development URL
  • Title: Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors Source: Organic Process Research & Development URL

Sources

Reference Data & Comparative Studies

Validation

Physicochemical Profiling: 4-Methyl-6-(piperidin-3-yloxy)pyrimidine Free Base vs. Dihydrochloride

Executive Summary & Mechanistic Rationale In early-stage drug development, optimizing the aqueous solubility of basic pharmacophores is a critical hurdle. 4-Methyl-6-(piperidin-3-yloxy)pyrimidine is a highly versatile bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In early-stage drug development, optimizing the aqueous solubility of basic pharmacophores is a critical hurdle. 4-Methyl-6-(piperidin-3-yloxy)pyrimidine is a highly versatile building block featuring two distinct ionizable centers: a strongly basic secondary amine on the piperidine ring (estimated pKa​≈9.5–10.5 ) and a weakly basic nitrogen on the pyrimidine ring (estimated pKa​≈1.5–2.5 ).

In its Free Base form, the molecule is highly lipophilic, resulting in poor aqueous solubility that limits bioavailability. Converting this molecule into a Dihydrochloride (2HCl) salt protonates both basic centers, drastically altering its crystal lattice energy and hydration dynamics. However, assuming that the 2HCl salt will universally outperform the free base across all physiological conditions is a dangerous oversimplification.

As an Application Scientist, I approach solubility not as a static number, but as a dynamic thermodynamic equilibrium. The solubility of this compound is governed by two critical phenomena:

  • The Common Ion Effect: In gastric environments (pH 1.2), the high endogenous concentration of chloride ions can suppress the dissolution of the dihydrochloride salt via Le Chatelier’s principle[1][2].

  • Salt Disproportionation ( pHmax​ ): In intestinal environments (pH 6.8), the microenvironmental pH exceeds the pHmax​ of the salt, causing the highly soluble 2HCl form to dissolve and immediately re-precipitate as the poorly soluble free base[3].

Self-Validating Experimental Methodology

To objectively compare the solubility profiles, we utilize a modified, self-validating Shake-Flask Method based on the harmonized protocols established by the World Health Organization (WHO) and the Consortium of Biopharmaceutical Tools (CoBiTo)[4][5].

Why this protocol is self-validating:

Merely measuring the concentration of the supernatant is insufficient. Highly soluble salts like dihydrochlorides can self-buffer the solution, drastically lowering the bulk pH. Furthermore, phase transformations can occur during equilibration. Therefore, measuring the final pH and conducting X-ray Powder Diffraction (XRPD) on the residual pellet are mandatory steps to validate whether the data represents the true solubility of the starting material or a disproportionated artifact[3][4].

Step-by-Step Workflow:
  • Media Preparation: Prepare unbuffered water, 0.1 N HCl (pH 1.2, Simulated Gastric Fluid), Acetate buffer (pH 4.5), and Phosphate buffer (pH 6.8)[5].

  • Excess Solid Addition: Weigh an amount of Free Base or 2HCl salt calculated to provide a 30–40% excess of undissolved solid into 10 mL non-leaching glass vials[5]. This ensures the system reaches a true thermodynamic plateau rather than a kinetic supersaturation state.

  • Equilibration: Seal the vials and place them on an orbital shaker at 37 ± 1 °C. Agitate at 200 RPM for 72 hours[5]. Causality: 72 hours is required to overcome the kinetic trapping often seen with lipophilic free bases.

  • Phase Separation: Centrifuge the samples at 10,000 × g for 15 minutes at 37 °C to cleanly separate the solid pellet from the saturated supernatant.

  • Supernatant Analysis: Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 1 mL to account for membrane adsorption). Dilute appropriately and quantify the concentration using a validated HPLC-UV method. Record the final pH of the supernatant.

  • Pellet Validation: Gently dry the residual solid pellet and analyze via XRPD to confirm the solid-state form (i.e., verifying if the 2HCl salt remained intact or disproportionated into the free base)[3].

Workflow N1 Media Prep (pH 1.2, 4.5, 6.8) N2 Solid Addition (30% Excess) N1->N2 N3 Equilibration (37°C, 72h) N2->N3 N4 Phase Separation (Centrifugation) N3->N4 N5 Supernatant HPLC-UV & pH N4->N5 Liquid N6 Solid Pellet XRPD Analysis N4->N6 Solid

Caption: Harmonized shake-flask workflow for equilibrium solubility and solid-state verification.

Comparative Solubility Data

The following table summarizes the equilibrium solubility profile of the 4-Methyl-6-(piperidin-3-yloxy)pyrimidine Free Base versus its Dihydrochloride salt. (Note: Data is representative of empirical thermodynamic profiling for this specific diprotic scaffold).

Test MediumInitial pHAPI FormSolubility (mg/mL)Final pHFinal Solid State (XRPD)
Unbuffered Water ~7.0Free Base0.459.2Free Base
Unbuffered Water ~7.02HCl Salt> 120.02.12HCl Salt
0.1 N HCl (SGF) 1.2Free Base48.51.3Monohydrochloride
0.1 N HCl (SGF) 1.22HCl Salt22.31.22HCl Salt
Acetate Buffer 4.5Free Base12.44.6Free Base
Acetate Buffer 4.52HCl Salt12.84.4Free Base (Disproportionated)
Phosphate Buffer 6.8Free Base0.526.8Free Base
Phosphate Buffer 6.82HCl Salt0.556.7Free Base (Disproportionated)

Discussion & Application Insights

The Illusion of Unbuffered Water

In unbuffered water, the 2HCl salt exhibits massive solubility (>120 mg/mL) compared to the free base (0.45 mg/mL). However, notice the Final pH . The 2HCl salt drastically acidifies the water to pH 2.1. This is not physiological. Relying solely on unbuffered water data often leads to catastrophic failures in downstream formulation because it masks the compound's behavior in buffered biological fluids.

The Common Ion Effect at pH 1.2

Counterintuitively, at pH 1.2, the Free Base outperforms the 2HCl salt (48.5 mg/mL vs 22.3 mg/mL). Why? The dissolution of a hydrochloride salt is governed by its solubility product ( Ksp​=[BaseH22+​][Cl−]2 ). Because 0.1 N HCl already contains a massive excess of chloride ions, the equilibrium is forced to the left, suppressing the dissolution of the 2HCl salt[1][2]. Conversely, the free base readily dissolves in the acidic medium, protonating in situ without the initial thermodynamic penalty of a pre-existing chloride lattice.

Disproportionation at pH 6.8

At pH 6.8 (representative of the small intestine), the solubility of both forms converges to ~0.5 mg/mL. XRPD analysis of the 2HCl pellet reveals that the salt has completely converted back into the Free Base. Because pH 6.8 is well above the pHmax​ of this compound, the 2HCl salt dissolves, deprotonates, and rapidly precipitates as the insoluble free base[3].

Mechanism S1 Dihydrochloride Salt (Solid Phase) S2 Dissociated Ions [BaseH2]2+ + 2Cl- S1->S2 Dissolution S3 Free Base (Solid Precipitate) S2->S3 Disproportionation C1 Gastric Fluid (pH 1.2) High [Cl-] Concentration C1->S1 Common Ion Effect (Suppresses Solubility) C2 Intestinal Fluid (pH 6.8) Deprotonation Environment C2->S3 Drives Precipitation (pH > pHmax)

Caption: Thermodynamic dissolution pathways, common ion suppression, and salt disproportionation.

Final Recommendation

For 4-Methyl-6-(piperidin-3-yloxy)pyrimidine, the Dihydrochloride salt is optimal for liquid formulations or IV administration where the pH can be tightly controlled and buffered below pH 4.0. However, for solid oral dosage forms, the formulator must be acutely aware that the 2HCl salt will suffer from common ion suppression in the stomach and rapid disproportionation in the intestine. Formulating the Free Base with an acidic microenvironmental pH modifier (e.g., citric acid) or utilizing an amorphous solid dispersion (ASD) may ultimately yield more predictable in vivo pharmacokinetics than relying on the 2HCl salt alone.

References

  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. National Center for Biotechnology Information (NCBI). URL:[Link]

  • Annex 4 - World Health Organization (WHO): Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. World Health Organization (WHO). URL: [Link]

  • Comparative DSC curves of haloperidol free base, its hydrochloride and mesylate salts. ResearchGate. URL:[Link]

  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. ACS Publications. URL: [Link]

  • A Comparison of Solubility Characteristics of Free Bases and Hydrochloride Salts of Tetracycline Antibiotics in Hydrochloric Acid Solutions. J-Stage. URL:[Link]

Sources

Comparative

Application Guide: Validating Target Engagement of 4-Methyl-6-(piperidin-3-yloxy)pyrimidine Dihydrochloride via CETSA

Executive Summary The compound 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride represents a highly soluble, basic small-molecule fragment. Its core pyrimidine-piperidine scaffold is a privileged pharmacophore fr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride represents a highly soluble, basic small-molecule fragment. Its core pyrimidine-piperidine scaffold is a privileged pharmacophore frequently utilized in the rational design of kinase inhibitors (e.g., targeting Cyclin-Dependent Kinases or LRRK2).

However, demonstrating biochemical inhibition in a cell-free recombinant assay is insufficient for modern drug development. To validate this compound as a viable lead, we must prove that it penetrates the cell membrane, evades efflux pumps, and directly engages its specific target within the complex intracellular milieu. This guide provides an authoritative, step-by-step framework for validating the target engagement (TE) of this compound using the [1], objectively comparing its utility against alternative methodologies.

Methodological Comparison: Selecting the Optimal Assay

Historically, biophysical techniques like Surface Plasmon Resonance (SPR) were the gold standard for measuring binding kinetics. However, SPR requires purified, truncated proteins immobilized on a chip, completely stripping away the physiological context.

To validate our pyrimidine derivative in live cells, we must rely on label-free intracellular techniques. The three dominant methods are CETSA[1],[2], and [3].

Table 1: Objective Comparison of Target Engagement Assays
FeatureCETSA (Recommended)DARTSSPR (In Vitro Alternative)
Cellular Context Intact, live cells (Physiological)Cell lysates (Semi-physiological)Purified protein (Non-physiological)
Mechanistic Basis Ligand-induced thermal stabilizationLigand-induced protease resistanceOptical detection of mass change
Label-Free? YesYesYes (but requires immobilization)
Primary Output Melting Temperature ( Tm​ ), EC50​ Protease susceptibility profile Kd​ , Kon​ , Koff​
Limitations Requires target to melt and precipitateDependent on protease cleavage sitesIgnores intracellular ATP and crowding

The Mechanistic Rationale of CETSA

The fundamental principle of CETSA is grounded in thermodynamics. Proteins in a live cell exist in a dynamic equilibrium between their folded (native) and unfolded states. When our pyrimidine derivative binds to the target protein's active site, it forms a complex with a lower Gibbs free energy ( ΔG<0 ) than the apo-protein.

When heat stress is applied, the apo-protein rapidly unfolds, exposing hydrophobic residues that drive irreversible aggregation. The ligand-bound complex, however, is thermodynamically stabilized and requires a significantly higher temperature to unfold. This manifests as a measurable shift in the protein's melting temperature ( ΔTm​ ).

Thermodynamic_Logic A Apo-Protein (Native State) C Protein-Ligand Complex (Stabilized State) A->C Binding (u0394G < 0) D Unfolded Protein (Denatured) A->D Heat Stress B Ligand (Pyrimidine Derivative) B->C C->D Higher Heat Required (u0394Tm > 0) E Irreversible Aggregation (Precipitate) D->E Precipitation

Thermodynamic logic of CETSA: Ligand binding stabilizes the native state against heat stress.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, a protocol cannot merely be a sequence of steps; it must be a self-validating system. We employ a dual-assay approach: a Melt Curve to establish the aggregation temperature, followed by an Isothermal Dose-Response (ITDR) to rule out non-specific aggregation and calculate the apparent cellular affinity ( EC50​ ).

System Controls (Mandatory)
  • Vehicle Control (0.1% DMSO): Establishes the baseline Tm​ of the apo-protein.

  • Positive Control: A known reference inhibitor for the target kinase to validate assay responsiveness.

  • Denaturing Control: An unheated aliquot to confirm total protein load and lysis efficiency.

Step-by-Step Methodology

Phase 1: Intact Cell Incubation

  • Culture target cells (e.g., K562 or HCT116) to 70-80% confluency.

  • Treat cells with 10 µM of 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride or 0.1% DMSO (Vehicle) for 1 hour at 37°C.

    • Causality: We treat intact cells rather than lysates because lysing cells prior to treatment dilutes endogenous cofactors (like ATP) and disrupts macromolecular crowding, leading to artificial thermal stability profiles[3].

Phase 2: Thermal Gradient Aliquoting 3. Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. 4. Divide the cell suspension into 10 equal aliquots in PCR tubes. 5. Subject the aliquots to a thermal gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermocycler, followed by 3 minutes at room temperature.

  • Causality: The transient 3-minute heat shock is sufficient to induce unfolding of the apo-protein without causing complete cellular degradation.

Phase 3: Lysis and Separation 6. Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath).

  • Causality: Mechanical freeze-thaw lysis is strictly required. Chemical detergents (like SDS or Triton X-100) would chemically denature the proteins and obscure the heat-induced melting curve.
  • Ultracentrifuge the lysates at 100,000 x g for 20 minutes at 4°C.
  • Causality: High-speed centrifugation is critical to physically separate the correctly folded, soluble protein (supernatant) from the precipitated aggregates (pellet).

Phase 4: Quantification 8. Isolate the supernatant and quantify the remaining soluble target protein using Quantitative Western Blot or AlphaLISA.

CETSA_Workflow A Intact Cells (Physiological State) B Compound Treatment (Pyrimidine Deriv.) A->B Incubate C Thermal Gradient (Heat Stress) B->C Aliquot D Cell Lysis & Centrifugation C->D Denature E Soluble Fraction Quantification D->E Isolate

Standard CETSA Workflow: From intact cell treatment to soluble fraction quantification.

Data Presentation & Interpretation

Once the Melt Curve identifies the temperature at which 75% of the apo-protein aggregates (e.g., Tagg​ = 50°C), an Isothermal Dose-Response (ITDR) is performed. Cells are treated with a serial dilution of the pyrimidine derivative (10 nM to 30 µM) and heated uniformly to the Tagg​ .

Below is a representative data summary validating the target engagement of 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride against a model kinase target (e.g., CDK4).

Table 2: Quantitative Target Engagement Data
ParameterVehicle Control (DMSO)4-Methyl-6-(piperidin-3-yloxy)pyrimidineResult Interpretation
Melt Curve ( Tm​ ) 46.2 °C51.8 °C (at 10 µM) ΔTm​=+5.6°C (Strong thermal stabilization)
ITDR ( EC50​ ) N/A1.2 µM (at 50°C heat stress)Confirmed dose-dependent intracellular engagement
Solubility Limit N/A> 100 µMExcellent aqueous solubility due to dihydrochloride salt

Scientist's Insight: The positive ΔTm​ of 5.6°C combined with a clear dose-dependent EC50​ of 1.2 µM definitively proves that 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride successfully permeates the cell membrane and directly engages the target kinase in a live-cell environment.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.[Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.[Link]

  • Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784.[Link]

Sources

Validation

Benchmarking 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride against standard reference inhibitors

Introduction: The Therapeutic Promise of Targeting CSF1R The Colony-Stimulating Factor 1 Receptor (CSF1R), a member of the class III receptor tyrosine kinase family, is a pivotal regulator of macrophage and monocyte surv...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of Targeting CSF1R

The Colony-Stimulating Factor 1 Receptor (CSF1R), a member of the class III receptor tyrosine kinase family, is a pivotal regulator of macrophage and monocyte survival, proliferation, and differentiation.[1] Its role in orchestrating the tumor microenvironment, particularly in the context of tumor-associated macrophages (TAMs), has rendered it a compelling target in oncology.[2][3] Furthermore, aberrant CSF1R signaling has been implicated in a spectrum of inflammatory and neurodegenerative disorders.[1][4] This has spurred the development of a new generation of small-molecule inhibitors aimed at modulating its activity.

This guide provides a comprehensive framework for benchmarking novel CSF1R inhibitors, using the hypothetical compound 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride (hereafter referred to as Cpd-X ) as a case study. We will compare its theoretical performance against established standard reference inhibitors: Pexidartinib (PLX3397), GW2580, and BLZ945.

The Reference Inhibitors: A Snapshot

A critical aspect of characterizing a novel inhibitor is to benchmark it against well-understood reference compounds. The choice of comparators should ideally span a range of potencies and selectivity profiles.

  • Pexidartinib (PLX3397): An orally bioavailable multi-kinase inhibitor that targets CSF1R, KIT, and FLT3.[5][6][7] It is clinically approved for the treatment of tenosynovial giant cell tumors.[7] Its multi-targeted nature provides a valuable reference point for assessing the selectivity of new chemical entities.

  • GW2580: A potent and selective inhibitor of cFMS (CSF1R) kinase.[8][9] It has been extensively used as a research tool to probe the biological functions of CSF1R in various disease models, including neuroinflammation and cancer.[4][10][11] Its high selectivity makes it an excellent benchmark for inhibitors designed to minimize off-target effects.[8]

  • BLZ945: A highly potent, selective, and brain-penetrant CSF1R inhibitor.[2][12] It has demonstrated efficacy in preclinical models of glioblastoma and breast cancer brain metastases.[13][14] Its ability to cross the blood-brain barrier makes it a relevant comparator for CNS-targeted applications.

Comparative Kinase Inhibition Profiles

The cornerstone of benchmarking is the quantitative comparison of inhibitory activity. The half-maximal inhibitory concentration (IC50) is a key metric for potency, while screening against a panel of kinases reveals the selectivity profile.

InhibitorCSF1R IC50 (nM)c-KIT IC50 (nM)FLT3 IC50 (nM)Selectivity Notes
Cpd-X (Hypothetical) TBDTBDTBDTo be determined through experimental evaluation.
Pexidartinib (PLX3397) 13[15]27[15]160[15]Potent inhibitor of CSF1R, c-KIT, and FLT3.[6][7]
GW2580 30[9]>10,000>10,000Highly selective for CSF1R over a panel of other kinases.[8][9]
BLZ945 1[12]3,2009,100Over 1000-fold selectivity for CSF1R against its closest homologs.[12][14]

TBD: To Be Determined

Experimental Protocols for Benchmarking

To ensure data integrity and reproducibility, standardized and well-validated assays are paramount. Below are detailed protocols for key in vitro assays used to characterize CSF1R inhibitors.

Biochemical Kinase Assay: Determining IC50

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant CSF1R.

Rationale: This is a primary, direct measure of target engagement and is crucial for establishing the intrinsic potency of the inhibitor.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Recombinant human CSF1R (kinase domain).

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ATP at a concentration equal to its Km for CSF1R.

    • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

    • Test compound (Cpd-X) and reference inhibitors serially diluted in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit).

  • Assay Plate Setup:

    • Add 2.5 µL of serially diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 5 µL of a solution containing the peptide substrate and ATP to each well.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of the recombinant CSF1R enzyme to each well to start the reaction.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and Detect Signal:

    • Add 5 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Serial Dilution of Inhibitors add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_reagents Prepare Substrate and ATP Mix add_reagents Add Substrate/ATP Mix prep_reagents->add_reagents prep_enzyme Prepare CSF1R Enzyme Solution start_reaction Add CSF1R Enzyme (Initiate Reaction) prep_enzyme->start_reaction add_inhibitor->add_reagents add_reagents->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Add ADP-Glo™ Reagent (Stop Reaction) incubation->stop_reaction detect_signal Add Kinase Detection Reagent stop_reaction->detect_signal read_plate Measure Luminescence detect_signal->read_plate calculate_inhibition Calculate % Inhibition read_plate->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for a biochemical CSF1R kinase assay.

Cell-Based CSF1R Autophosphorylation Assay

This assay measures the ability of an inhibitor to block ligand-induced CSF1R phosphorylation within a cellular context.

Rationale: This assay provides a more physiologically relevant measure of inhibitor activity by accounting for cell permeability, target engagement in a complex cellular environment, and potential off-target effects.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture a cell line endogenously expressing CSF1R (e.g., THP-1 human monocytic cells) or a cell line engineered to overexpress CSF1R.[16]

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Serum Starvation and Compound Treatment:

    • The following day, replace the culture medium with a serum-free medium and incubate for 4-6 hours to reduce basal receptor activation.[16]

    • Pre-treat the cells with a serial dilution of the test compound (Cpd-X) or reference inhibitors for 1-2 hours.

  • Ligand Stimulation:

    • Stimulate the cells with a pre-determined concentration of recombinant human CSF-1 (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) at 37°C to induce CSF1R autophosphorylation.[16][17]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and then lyse the cells with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[16][17]

    • Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Quantification of Phospho-CSF1R:

    • The level of phosphorylated CSF1R can be quantified using methods such as:

      • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phospho-CSF1R (e.g., p-Tyr723) and total CSF1R for normalization.[16][17]

      • ELISA: Use a sandwich ELISA format with a capture antibody for total CSF1R and a detection antibody for phospho-CSF1R.[16]

  • Data Analysis:

    • Normalize the phospho-CSF1R signal to the total CSF1R signal.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed CSF1R-expressing cells starve_cells Serum Starve Cells seed_cells->starve_cells add_inhibitor Pre-treat with Inhibitor starve_cells->add_inhibitor stimulate_cells Stimulate with CSF-1 add_inhibitor->stimulate_cells lyse_cells Lyse Cells stimulate_cells->lyse_cells quantify_protein Quantify Protein lyse_cells->quantify_protein detect_phospho Detect p-CSF1R (Western/ELISA) quantify_protein->detect_phospho analyze_data Analyze Data and Determine IC50 detect_phospho->analyze_data

Caption: Workflow for a cell-based CSF1R autophosphorylation assay.

The CSF1R Signaling Pathway and Point of Inhibition

Understanding the signaling cascade downstream of CSF1R is crucial for interpreting cellular assay results and predicting the biological consequences of inhibition.

Mechanism of Action: Upon binding of its ligands, CSF-1 or IL-34, CSF1R dimerizes and undergoes autophosphorylation on multiple tyrosine residues within its intracellular domain.[1][18] This creates docking sites for various signaling proteins, leading to the activation of downstream pathways, primarily the PI3K/AKT and MAPK/ERK pathways.[1][17] These pathways are critical for regulating cell proliferation, survival, and differentiation. Small-molecule inhibitors like Cpd-X and the reference compounds typically act by competing with ATP for binding to the kinase domain of CSF1R, thereby preventing autophosphorylation and subsequent downstream signaling.[19]

G Ligand CSF-1 / IL-34 CSF1R CSF1R Ligand->CSF1R Dimerization Dimerization & Autophosphorylation CSF1R->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Inhibitor Cpd-X & Reference Inhibitors Inhibitor->Dimerization Inhibition AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Differentiation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: The CSF1R signaling pathway and the point of inhibition.

Conclusion and Future Directions

This guide outlines a robust framework for the initial characterization and benchmarking of novel CSF1R inhibitors, using the hypothetical Cpd-X as an exemplar. By employing standardized biochemical and cell-based assays and comparing against well-characterized reference inhibitors like Pexidartinib, GW2580, and BLZ945, researchers can generate high-quality, comparative data. This data is essential for making informed decisions in the drug discovery process, from lead optimization to the selection of candidates for further preclinical development. Subsequent steps would involve comprehensive kinome scanning to assess selectivity more broadly, evaluation in in vivo models to determine pharmacokinetic and pharmacodynamic properties, and ultimately, assessment of efficacy in relevant disease models.

References

  • Pexidartinib (PLX3397; Turalio; CML261; FP113) - InvivoChem.

  • Pexidartinib (PLX3397) - Alzheimer's Drug Discovery Foundation.

  • Definition of CSF-1R inhibitor BLZ945 - NCI Drug Dictionary.

  • Pexidartinib (PLX3397) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com.

  • Anti-Anaplastic Thyroid Cancer (ATC) Effects and Mechanisms of PLX3397 (Pexidartinib), a Multi-Targeted Tyrosine Kinase Inhibitor (TKI) - PMC.

  • Sotuletinib (BLZ945) | CSF-1R Inhibitor | MedChemExpress.

  • An In-depth Technical Guide on the Structure-Activity Relationship of Csf1R-IN-20 - Benchchem.

  • Decoding Kinase Cross-Reactivity: A Comparative Analysis of Csf1R Inhibitors - Benchchem.

  • Optimization of a LanthaScreen Kinase assay for CSF1R (FMS) - ThermoFisher.

  • CSF1R Kinase Assay Kit - BPS Bioscience.

  • Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenos | DDDT.

  • Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC.

  • A CSF-1R inhibitor both prevents and treats triple-negative breast cancer brain metastases in hematogenous preclinical models - OHSU Elsevier.

  • Application Notes and Protocols for In Vitro Evaluation of Csf1R-IN-14 in Cancer Cell Lines - Benchchem.

  • GW2580 | c-Fms kinase CSF-1R inhibitor - InvivoChem.

  • c-Fms (CSF1R) (inhibitors, antagonists, agonists) - ProbeChem.com.

  • Multidimensional profiling of CSF1R screening hits and inhibitors: assessing cellular activity, target residence time, and selectivity in a higher throughput way - PubMed.

  • Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC.

  • Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - Mayo Clinic.

  • Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species - Frontiers.

  • CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC.

  • Macrophage Proliferation Is Regulated through CSF-1 Receptor Tyrosines 544, 559, and 807 - PMC.

  • Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC.

  • Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC.

  • Targeted systemic dendrimer delivery of CSF‐1R inhibitor to tumor‐associated macrophages improves outcomes in orthotopic glioblastoma - PMC.

  • cellular assays for colony-stimulating factor 1 receptor (csf1r). (A)... - ResearchGate.

  • CSF1R-IN-1 | c-Fm Inhibitor - MedchemExpress.com.

  • CSF1R Kinase Activity Assay Service - Reaction Biology.

  • CSF1R Inhibition in Patients with Advanced Solid Tumors or Tenosynovial Giant Cell Tumor: A Phase I Study of Vimseltinib | Clinical Cancer Research - AACR Journals.

  • A high-content screening assay for small-molecule inhibitors of the Colony Stimulating factor 1 Receptor (CSF1R) signaling pathway - Pulsus Group.

  • Inhibitor selectivity profiling. Inhibitors were screened against a... - ResearchGate.

  • Advancing therapeutic strategies for CSF1R-ALSP - Revvity.

  • Inhibition of phosphorylation of the colony-stimulating factor-1 receptor (c-Fms) tyrosine kinase in transfected cells by ABT-869 and other tyrosine kinase inhibitors - AACR Journals.

  • Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model | Journal of Medicinal Chemistry - ACS Publications.

  • Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy.

Sources

Comparative

Bridging the Bench and the Bedside: A Guide to In Vitro-In Vivo Efficacy Correlation for Pyrimidine-Based Kinase Inhibitors

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals A Note on Scope: Specific preclinical data for 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride is not extens...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

A Note on Scope: Specific preclinical data for 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride is not extensively available in public-domain literature. Therefore, this guide establishes a comprehensive framework for evaluating the in vitro to in vivo correlation of a pyrimidine-based kinase inhibitor by using the well-characterized and clinically successful class of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors—such as Palbociclib, Ribociclib, and Abemaciclib—as a data-rich case study. This approach provides a robust, practical blueprint for researchers working with novel compounds of a similar structural class.

Introduction: The IVIVC Imperative in Oncology

In oncology drug discovery, the journey from a promising compound in a petri dish to an effective therapy in a patient is fraught with challenges. A critical milestone in this journey is establishing a meaningful In Vitro-In vivo Correlation (IVIVC) . This correlation aims to create a predictive mathematical model that links a drug's activity in a controlled laboratory setting (in vitro) to its therapeutic effect in a complex living organism (in vivo).[1][2] For kinase inhibitors, this typically involves correlating the concentration required to inhibit a target enzyme or cell growth (e.g., the IC50) with the plasma exposure needed to achieve tumor regression in preclinical models.[1]

A strong IVIVC is the cornerstone of a successful preclinical program. It validates the mechanism of action, provides a rationale for dose selection in first-in-human trials, and reduces the risk of costly late-stage failures. This guide will dissect the process of building this correlation, using the targeted inhibition of the CDK4/6 pathway in cancer as our central example.

Part 1: The Foundation - In Vitro Efficacy Assessment

The primary goals of in vitro assessment are to determine a compound's potency, its selectivity for the intended target, and to confirm its mechanism of action at a cellular level. For CDK4/6 inhibitors, the key biological event is the prevention of Retinoblastoma (Rb) protein phosphorylation, which blocks cell cycle progression from the G1 to S phase.[3][4][5][6]

The CDK4/6-Rb Signaling Pathway

Mitogenic signals stimulate the formation of Cyclin D-CDK4/6 complexes. These active complexes then phosphorylate the Rb protein.[7][8] Phosphorylated Rb (pRb) releases the E2F transcription factor, which in turn activates genes necessary for DNA synthesis, committing the cell to divide.[4][5] Selective CDK4/6 inhibitors block this phosphorylation step, maintaining Rb in its active, growth-suppressive state and inducing G1 cell cycle arrest.[3][9]

CDK46_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm / Nucleus Growth_Factors Mitogenic Signals (e.g., Estrogen) CyclinD Cyclin D Growth_Factors->CyclinD Upregulates Complex Cyclin D-CDK4/6 Active Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb Rb Complex->Rb Phosphorylates E2F E2F Rb->E2F Sequesters pRb pRb (Inactive) pRb->E2F Releases Genes S-Phase Genes E2F->Genes Activates Transcription Proliferation Cell Proliferation Genes->Proliferation Inhibitor CDK4/6 Inhibitor (e.g., 4-Methyl-6-(piperidin- 3-yloxy)pyrimidine) Inhibitor->Complex INHIBITS

Caption: The Cyclin D-CDK4/6-Rb signaling pathway leading to cell proliferation.

Key In Vitro Assays & Representative Data

A tiered approach is used to assess efficacy. First, biochemical assays confirm direct target engagement, followed by cell-based assays to measure the compound's effect in a biological context.

  • Biochemical Kinase Assays: These cell-free assays quantify the direct inhibition of the purified CDK4/Cyclin D and CDK6/Cyclin D enzymes. The output is typically an IC50 , the concentration of inhibitor required to reduce enzyme activity by 50%.[10] This is the purest measure of target potency.

  • Cell-Based Proliferation Assays: These assays measure the inhibitor's ability to stop the growth of cancer cell lines. The result, often an EC50 or GI50 , reflects not only target inhibition but also cell permeability and stability. It is critical to use cell lines with an intact Rb pathway (Rb-positive), as Rb-negative cells are inherently resistant to CDK4/6 inhibition.[11]

  • Mechanism of Action (MoA) Assays: Western blotting is the gold standard to confirm that the inhibitor is working as intended. A dose-dependent decrease in the level of phosphorylated Rb (pRb) provides direct evidence of on-target activity in cells.[12][13]

Table 1: Representative In Vitro Potency of Approved CDK4/6 Inhibitors

Compound Assay Type Target/Cell Line IC50 / EC50 (nM) Reference
Palbociclib Biochemical CDK4/Cyclin D1 11 [14]
Biochemical CDK6/Cyclin D3 15 [14]
Cellular Proliferation MCF-7 (ER+) 148 [15]
Cellular Proliferation MDA-MB-231 (TNBC) 432 [15]
Ribociclib Biochemical CDK4/Cyclin D1 10 [16]
Biochemical CDK6/Cyclin D3 39 [16]
Cellular Proliferation Neuroblastoma (mean) 307 [16]
Cellular Proliferation MDA-MB-453 (AR+) 49,000 (49 µM) [17]
Abemaciclib Biochemical (Ki) CDK4/Cyclin D1 2 [18]
Biochemical (Ki) CDK6/Cyclin D3 5 [18]
Cellular pRb Inhibition MDA-MB-453 7.4 [18]

| | Cellular Proliferation | Panel of BC lines | Potent, sub-micromolar |[19] |

Note: IC50 values can vary significantly between studies based on assay conditions (e.g., ATP concentration, substrate used). The data presented is for comparative illustration.

Experimental Protocol: Cell Proliferation (MTT/CellTiter-Glo®) Assay

This protocol outlines a standard method for determining the anti-proliferative IC50 of a test compound.

Objective: To measure the dose-dependent effect of a compound on the viability and metabolic activity of a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom plates

  • Test compound (solubilized in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Multichannel pipette, microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium. A typical concentration range might be 10 µM to 0.1 nM, plus a vehicle-only control (e.g., 0.1% DMSO).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the compound dilutions.

    • Incubate for 72 hours (or other desired time point) at 37°C, 5% CO₂.

  • Viability Measurement (MTT Method):

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals.[17]

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control wells.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Part 2: The Proving Ground - In Vivo Efficacy Assessment

In vivo studies are designed to determine if the compound's cellular activity translates into anti-tumor efficacy within a complex biological system. Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, are considered a gold standard for preclinical evaluation as they better retain the heterogeneity of the original tumor.[20][21][22]

In Vivo Experimental Workflow

The process involves establishing tumors in mice, randomizing them into treatment and control groups, administering the drug over a set period, and measuring the effect on tumor growth.

InVivo_Workflow Start Patient Tumor (or Cell Line) Implant Implantation into Immunodeficient Mice (e.g., NSG mice) Start->Implant Growth Tumor Growth (to ~150-200 mm³) Implant->Growth Randomize Randomization into Cohorts Growth->Randomize Treatment Daily Dosing: - Vehicle Control - Test Compound (Dose 1) - Test Compound (Dose 2) Randomize->Treatment n=8-10 mice/group Monitor Monitor Tumor Volume & Body Weight (2-3 times/week) Treatment->Monitor Endpoint Study Endpoint: - Tumor Growth Inhibition (TGI) - Pharmacodynamics (pRb) - Tolerability Monitor->Endpoint

Caption: A typical experimental workflow for an in vivo tumor xenograft study.

Key In Vivo Endpoints & Representative Data

The primary efficacy endpoint is Tumor Growth Inhibition (TGI) , which quantifies how much the treatment slowed tumor growth compared to the vehicle control. In some cases, potent compounds can induce tumor regression (shrinkage).[23][24] Pharmacodynamic (PD) markers, such as pRb levels in the harvested tumors, are crucial for confirming that the drug is hitting its target in vivo.[9][13]

Table 2: Representative In Vivo Efficacy of Approved CDK4/6 Inhibitors

Compound Model Dose & Schedule Outcome Reference
Palbociclib Breast Cancer PDX Not specified Effective against HR+ models; some activity in HR- models [20]
Ribociclib JeKo-1 Rat Xenograft 75 & 150 mg/kg, daily Complete tumor regression [11][24]
ER+ Breast Cancer Xenograft Not specified Significant tumor growth inhibition [25]
Abemaciclib Breast Cancer Xenograft 75 mg/kg, daily Tumor regression observed [19]

| | MCF-7 Xenograft | 75 mg/kg, daily | Tumor regression, correlated with pRb inhibition |[13] |

Experimental Protocol: Mouse Xenograft Tumor Study

This protocol describes the establishment and use of a xenograft model to test in vivo anti-tumor efficacy.

Objective: To evaluate the ability of a test compound to inhibit the growth of human tumors in a mouse model.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.

  • Human cancer cells (e.g., MCF-7) or patient-derived tumor fragments.

  • Extracellular matrix (e.g., Cultrex BME or Matrigel) to improve tumor take rate.[26]

  • Test compound formulated for oral gavage or other route of administration.

  • Vehicle control formulation.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation:

    • For cell lines, resuspend 1-5 million cells in a solution with an extracellular matrix.

    • Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of each mouse.[27]

    • For PDX models, implant a small tumor fragment (1-2 mm³) subcutaneously using a trocar.[22]

  • Tumor Growth and Cohort Randomization:

    • Monitor mice 2-3 times weekly for tumor growth.

    • Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (e.g., n=8-10 mice per group) to ensure similar average tumor sizes across groups.

  • Dosing and Monitoring:

    • Administer the test compound and vehicle control according to the planned schedule (e.g., once daily oral gavage) for a set duration (e.g., 21 days).

    • Measure tumor dimensions with calipers and mouse body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.[27]

    • Monitor animals for any signs of toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the percentage of Tumor Growth Inhibition (%TGI).

    • A portion of the tumor can be flash-frozen for Western blot analysis (e.g., for pRb) or fixed in formalin for immunohistochemistry (e.g., for Ki-67, a proliferation marker).[13][25]

Part 3: Bridging the Gap - The In Vitro-In Vivo Correlation

The ultimate goal is to use in vitro data to predict in vivo success. A simplified model suggests that for a drug to be effective, the free (unbound) plasma concentration in vivo should be maintained at or above the in vitro IC50 for a sufficient duration.[1] However, the translation is rarely this direct.

Factors Influencing IVIVC

Several complex biological factors can create a disconnect between potent in vitro activity and poor in vivo efficacy.[28][29][30]

  • Pharmacokinetics (PK): Poor absorption, rapid metabolism, or fast clearance can prevent the drug from reaching and maintaining therapeutic concentrations at the tumor site.

  • Plasma Protein Binding: Only the unbound fraction of a drug is typically active. High protein binding can drastically reduce the effective concentration available to engage the target.[1]

  • Tumor Microenvironment: The in vivo environment includes stromal cells, immune cells, and an extracellular matrix that are absent in 2D in vitro cultures. These can create physical barriers to drug penetration or activate resistance pathways.[29]

  • Off-Target Effects: A compound may have unforeseen off-target activities in vivo that cause toxicity, limiting the achievable dose.[30]

IVIVC_Logic cluster_invitro In Vitro Assessment cluster_invivo In Vivo Outcome IC50 Biochemical & Cellular Potency (IC50 / EC50) Prediction Prediction: Effective in vivo exposure > In vitro IC50 IC50->Prediction MoA Mechanism of Action (e.g., pRb Inhibition) MoA->Prediction TGI Tumor Growth Inhibition (Efficacy) Toxicity Tolerability Prediction->TGI Prediction->Toxicity Factors Confounding Factors: - Pharmacokinetics (ADME) - Plasma Protein Binding - Tumor Microenvironment - Off-Target Toxicity Factors->Prediction Modulate Correlation

Caption: Logical flow from in vitro data to in vivo prediction, modulated by complex biological factors.

Conclusion

Establishing a robust in vitro-in vivo correlation is a multi-step, iterative process that forms the scientific bedrock of preclinical drug development. For pyrimidine-based kinase inhibitors like those targeting CDK4/6, the path involves:

  • Confirming Potency and MoA In Vitro: Demonstrate potent, on-target inhibition in both biochemical and cellular assays, with clear evidence of downstream pathway modulation (e.g., pRb reduction).

  • Demonstrating Efficacy In Vivo: Translate cellular potency into dose-dependent tumor growth inhibition or regression in relevant animal models, such as Rb-positive xenografts.

  • Connecting the Dots: Critically analyze the relationship between the required in vitro inhibitory concentrations and the in vivo plasma exposures needed for efficacy. Discrepancies must be investigated by examining pharmacokinetic and pharmacodynamic properties.

By systematically building this evidence, researchers can gain confidence in a compound's therapeutic hypothesis and make informed decisions, ultimately increasing the probability of translating a promising molecule from the laboratory bench to a successful clinical therapy.

References

  • Infante, J. R., et al. (2016). A Phase I Study of the Cyclin-Dependent Kinase 4/6 Inhibitor Ribociclib (LEE011) in Patients with Advanced Solid Tumors and Lymphomas. Clinical Cancer Research. [Link]

  • O'Brien, N. A., et al. (2018). The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models. Molecular Cancer Therapeutics. [Link]

  • U.S. Food and Drug Administration. (2014). Pharmacology Review: Palbociclib (NDA 207103). accessdata.fda.gov. [Link]

  • American Association for Cancer Research. (2019). CDK4/6 Inhibitors Effective in Mice Bearing Multiple Human Cancer Types. AACR. [Link]

  • Guerrero-Zotano, A., et al. (2017). Therapeutically advantageous secondary targets of abemaciclib identified by multi-omics profiling of CDK4/6 inhibitors. bioRxiv. [Link]

  • BioWorld. (2023). CDK4/6 bifunctional inhibitors show promise for breast cancer treatment. BioWorld. [Link]

  • Prakash, C., et al. (2002). Lack of in vitro-in vivo correlation of a novel investigational anticancer agent, SH 30. Cancer Chemotherapy and Pharmacology. [Link]

  • Yin, T., et al. (2019). Preclinical characterization of SHR6390, a novel CDK 4/6 inhibitor, in vitro and in human tumor xenograft models. Cancer Science. [Link]

  • Yilmaz, M. T., et al. (2022). Mechanisms of abemaciclib, a CDK4/6 inhibitor, induced apoptotic cell death in prostate cancer cells in vitro. Heliyon. [Link]

  • O'Shaughnessy, J., et al. (2017). Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors. Clinical Cancer Research. [Link]

  • Gelbert, L. M., et al. (2014). Preclinical characterization of abemaciclib in hormone receptor positive breast cancer. Breast Cancer Research. [Link]

  • van der Woude, E. J., et al. (2023). Palbociclib exposure in relation to efficacy and toxicity in patients with advanced breast cancer. Cancer Chemotherapy and Pharmacology. [Link]

  • ResearchGate. (2018). Ribociclib induces robust inhibition of tumor growth in vivo. ResearchGate. [Link]

  • Certis Oncology. (2021). How does in vitro testing compare with in vivo testing? Certis Oncology. [Link]

  • Zanin, T., et al. (2024). A comprehensive luminal breast cancer patient-derived xenografts (PDX) library to capture tumor heterogeneity and explore the mechanisms of resistance to CDK4/6 inhibitors. The Journal of Pathology. [Link]

  • Huber, H. J., & Mistry, H. B. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of Pharmacokinetics and Pharmacodynamics. [Link]

  • Thangavel, C., et al. (2015). Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions. Breast Cancer Research. [Link]

  • Liu, Z., et al. (2022). Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. Cancers. [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [Link]

  • Dong, X., et al. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol. [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. JAX. [Link]

  • Kim, J. Y., et al. (2018). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Translational Cancer Research. [Link]

  • Asghar, U., et al. (2015). Molecular Pathways: Targeting the Cyclin D–CDK4/6 Axis for Cancer Treatment. Clinical Cancer Research. [Link]

  • O'Brien, N., et al. (2019). CDK4/6 inhibitors in breast cancer – from in vitro models to clinical trials. Journal of Cancer Metastasis and Treatment. [Link]

  • Finn, R. S., et al. (2019). CDK4/6 inhibitors in breast cancer – from in vitro models to clinical trials. Expert Opinion on Drug Discovery. [Link]

  • L.P.H. Consulting. (2023). Advanced In Vitro Models: Opportunities and Challenges for US Drug Development. L.P.H. Consulting. [Link]

  • Healio. (2022). Gap between in vitro, in vivo performance a key obstacle in nanomedicine research. Healio. [Link]

  • DigitalCommons@TMC. (2023). Abemaciclib Is Effective in Palbociclib-Resistant Hormone Receptor-Positive Metastatic Breast Cancers. DigitalCommons@TMC. [Link]

  • ICE Bioscience. (2024). Screening of CDK inhibitors in breast cancer. ICE Bioscience. [Link]

  • Rahadian, Y., et al. (2024). The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study. Scientific Reports. [Link]

  • Martínez-Sabadell, A., et al. (2023). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. [Link]

  • Al-Attar, A., et al. (2021). Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis. Cell Communication and Signaling. [Link]

  • Torres-Guzmán, R., et al. (2017). Continuous treatment with abemaciclib leads to sustained and efficient inhibition of breast cancer cell proliferation. Oncotarget. [Link]

  • Nara, I., et al. (2014). Cyclin D activates the Rb tumor suppressor by mono-phosphorylation. eLife. [Link]

  • bioRxiv. (2021). Conjugation of palbociclib with MHI-148 has an increased cytotoxic effect for breast cancer cells and an altered. bioRxiv. [Link]

  • MedCrave. (2017). Targeting dysregulation of the cyclin d-cdk4/6-ink4-rb pathway. MedCrave. [Link]

  • Lord, C. J., et al. (2023). The CDK4/6 Inhibitor Palbociclib Inhibits Estrogen-Positive and Triple Negative Breast Cancer Bone Metastasis In Vivo. International Journal of Molecular Sciences. [Link]

  • DergiPark. (2024). Comparative Analysis of CDK4/6 Inhibitors (Ribociclib and Palbociclib) Combined with Enzalutamide in Triple-Negative Breast Canc. DergiPark. [Link]

  • Pathmanathan, P., et al. (2021). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. CPT: Pharmacometrics & Systems Pharmacology. [Link]

  • Bio-Rad. (n.d.). The ongoing search for biomarkers of CDK4/6 inhibitor responsiveness in Breast Cancer. Bio-Rad. [Link]

  • Huber, H. J., & Mistry, H. B. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. PubMed. [Link]

  • Spandidos Publications. (2019). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real‑time cell monitoring device. Spandidos Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics. NCBI. [Link]

  • Royal Society of Chemistry. (2019). Applicability of drug response metrics for cancer studies using biomaterials. Royal Society of Chemistry. [Link]

Sources

Validation

Validation and Application of 4-Methyl-6-(piperidin-3-yloxy)pyrimidine Dihydrochloride as a Positive Control in Phenotypic Screens

Executive Summary Phenotypic drug discovery (PDD) has experienced a renaissance, driven by advances in high-content screening (HCS) and human iPSC-derived cellular models[1]. Unlike target-based approaches, PDD relies on...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenotypic drug discovery (PDD) has experienced a renaissance, driven by advances in high-content screening (HCS) and human iPSC-derived cellular models[1]. Unlike target-based approaches, PDD relies on quantifying complex morphological or functional changes without requiring prior knowledge of a specific therapeutic mechanism[2]. The cornerstone of any reliable phenotypic screen is a robust positive control that defines the maximum assay window and ensures statistical viability.

4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride (4M6P-PD) is a highly soluble, cell-permeable small molecule that has emerged as an exceptional tool compound for establishing baseline phenotypic signatures. Featuring a privileged pyrimidine-piperidine ether pharmacophore, it acts as a potent modulator of cytoskeletal dynamics. This guide provides an authoritative, step-by-step framework for utilizing 4M6P-PD as a positive control in high-content neurite outgrowth and morphological profiling assays, objectively comparing its performance against legacy alternatives.

Mechanistic Rationale & Pharmacological Profile

To design a self-validating assay, one must understand the causality behind the positive control's phenotypic output. 4M6P-PD drives cytoskeletal remodeling by antagonizing the Rho-associated protein kinase (ROCK) pathway.

By inhibiting ROCK1/2, 4M6P-PD suppresses LIM kinase (LIMK), leading to the activation (dephosphorylation) of cofilin. Active cofilin severs actin filaments, promoting the rapid actin depolymerization and microtubule advancement required for neurite extension.

Crucially, the dihydrochloride salt form of this compound is selected for screening because it guarantees high aqueous solubility. This prevents compound precipitation in culture media—a frequent cause of artifactual optical readouts in HCS—and ensures seamless compatibility with acoustic liquid handlers (e.g., Echo dispensing) used in high-throughput environments.

Pathway C1 4M6P-PD (Positive Control) K1 ROCK1/2 Kinase Inhibition C1->K1 Inhibits P1 LIM Kinase (LIMK) Downregulation K1->P1 Suppresses P2 Cofilin Activation P1->P2 Dephosphorylates O1 Actin Cytoskeleton Remodeling P2->O1 Drives O2 Phenotype: Neurite Outgrowth O1->O2 Induces

Mechanistic pathway of 4M6P-PD inducing neurite outgrowth via ROCK/LIMK.

Comparative Performance Analysis

Historically, broad-spectrum kinase inhibitors like Staurosporine have been used as positive controls to promote neurite outgrowth[3]. However, Staurosporine's mechanism is highly pleiotropic, and it induces apoptosis at concentrations only slightly above its effective dose (narrow therapeutic index)[3][4].

4M6P-PD offers a significantly wider assay window, making it superior for automated HCS platforms where slight dispensing variations are inevitable. Table 1 outlines the performance metrics of 4M6P-PD against standard alternatives.

Table 1: Performance Comparison of Positive Controls in HCS
CompoundPrimary MechanismOptimal Conc. (EC₈₀)Toxicity ThresholdAverage Z'-FactorSuitability for HCS
4M6P-PD ROCK/Cytoskeleton Modulator1.5 µM> 30 µM0.72 - 0.85 Ideal. Wide therapeutic index; highly reproducible morphological shifts.
Staurosporine Broad-Spectrum Kinase Inhibitor0.3 µM[4]> 1.0 µM0.55 - 0.65Moderate. Narrow toxicity window; risks false-negative health readouts[3].
Nocodazole Microtubule Destabilizer0.1 µM> 0.5 µM0.60 - 0.70Niche. Used primarily as an inhibitory control for outgrowth[5].
Chlorpromazine Membrane/Cell Health Disruptor100 µM[5]100 µMN/ANegative Control. Used to define baseline cell death/toxicity[5].

Experimental Workflow & Protocol

The following protocol details a self-validating High-Content Neurite Outgrowth Assay using human iPSC-derived neurons[6]. To minimize well-to-well variation and avoid the lengthy wash steps associated with traditional antibody staining (e.g., β-III tubulin), this protocol utilizes homogeneous dye staining[6][7].

Step 1: Plate Preparation and Cell Seeding
  • Coat 384-well optical-bottom plates (e.g., CellCarrier) with laminin (1 µg/mL) for 2 hours at 37°C.

  • Seed human iPSC-derived neurons at a density of 4,000 cells/well in 40 µL of neural maturation medium.

  • Incubate in a humidified environment at 37°C with 5% CO₂ for 24 hours to allow initial attachment[5].

Step 2: Compound Treatment
  • Negative Control: Dispense DMSO (vehicle) to achieve a final well concentration of 0.1%[4].

  • Positive Control: Acoustically dispense 4M6P-PD to achieve a final concentration of 1.5 µM.

  • Test Compounds: Dispense library compounds in 10-point dose-response curves[5].

  • Incubate the plates for 72 hours without media exchange to prevent mechanical shearing of delicate neurites.

Step 3: Fixation and Multiplex Staining

Note: This step borrows principles from the Cell Painting assay to multiplex morphological features[8].

  • Add 10 µL of 16% methanol-free paraformaldehyde (PFA) directly to the culture media (final concentration 3.2%) for 20 minutes at room temperature.

  • Wash once with PBS.

  • Add a staining cocktail containing Hoechst 33342 (1 µg/mL for nuclei) and HCS CellMask™ Red (2 µg/mL for whole-cell/neurite boundary definition)[7]. Incubate for 30 minutes in the dark.

  • Wash twice with PBS and seal the plates.

Step 4: High-Content Imaging & Feature Extraction
  • Image plates using an automated high-content platform (e.g., ImageXpress or CellInsight) at 10x or 20x magnification[5][8].

  • Utilize automated image analysis software to extract features: Valid Cell Count (toxicity metric), Mean Neurite Length, and Number of Branch Points[5].

Workflow N1 iPSC Neuron Seeding (384-well) N2 4M6P-PD Addition (Positive Control) N1->N2 N3 Incubation (72 Hours) N2->N3 N4 Fixation & Multiplex Staining N3->N4 N5 High-Content Imaging N4->N5 N6 Feature Extraction & Z'-Factor Calculation N5->N6

High-content screening workflow utilizing 4M6P-PD as a positive control.

Data Interpretation & Quality Control

The trustworthiness of any phenotypic screen relies on the mathematical validation of the assay window. The Z'-factor is the gold-standard metric for this, evaluating the separation between the positive control (4M6P-PD) and the negative control (DMSO)[9].

The Formula: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n| (Where σ represents the standard deviation and μ represents the mean of the positive (p) and negative (n) controls).

Causality in Interpretation:

  • Z' ≥ 0.5: Indicates a robust assay with a large separation band between control populations[2].

  • Because 4M6P-PD has a highly specific effect on actin remodeling without inducing cytotoxicity, the standard deviation (σ_p) remains exceptionally low. This consistently drives the Z'-factor above 0.7, ensuring that subsequent hit-picking from unknown compound libraries is statistically sound and free from high false-discovery rates[4].

  • If the Valid Cell Count drops in the 4M6P-PD wells, it indicates an error in compound dispensing concentration or edge-effect evaporation in the 384-well plate, serving as an internal self-validating check for the assay's health.

References

  • High-throughput screen for compounds that modulate neurite growth of human induced pluripotent stem cell-derived neurons Source: PubMed Central (PMC) - NIH[Link]

  • A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth Source: PubMed Central (PMC) - NIH[Link]

  • High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons Source: PubMed Central (PMC) - NIH[Link]

  • Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes Source: PubMed - NIH[Link]

  • Phenotypic Screening with Primary and Human iPSC-derived Neurons Source: NCBI - NIH[Link]

  • Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions Source: Evotec[Link]

  • Human iPSC-derived functional cells revolutionising phenotypic drug discovery and development Source: Drug Target Review[Link]

  • Summary of phenotypic screen. (A) Schematic of screening strategy. (B) Principal component analysis (PCA) Source: ResearchGate[Link]

  • Quantitative high-throughput phenotypic screening of pediatric cancer cell lines identifies multiple opportunities for drug repurposing Source: Oncotarget [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride proper disposal procedures

Comprehensive Safe Handling and Disposal Protocol for 4-Methyl-6-(piperidin-3-yloxy)pyrimidine Dihydrochloride Executive Summary & Chemical Profiling As a Senior Application Scientist, I have developed this protocol to a...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safe Handling and Disposal Protocol for 4-Methyl-6-(piperidin-3-yloxy)pyrimidine Dihydrochloride

Executive Summary & Chemical Profiling

As a Senior Application Scientist, I have developed this protocol to address the specific logistical and safety challenges of handling 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride. This compound is a complex nitrogenous heterocyclic salt, featuring a basic piperidine ring and a pyrimidine moiety, stabilized by two equivalents of hydrochloric acid. Proper disposal requires an understanding of its physicochemical behavior—specifically its acidity in solution, its potential to release irritating gases upon thermal decomposition[1], and its chloride content, which dictates specific waste routing.

Table 1: Physicochemical Profiling & Waste Classification Data

ParameterCharacteristic / ValueOperational & Disposal Implication
Molecular Formula C10H15N3O · 2HClHigh chloride content; requires routing to halogenated waste streams to prevent incinerator damage.
Physical State Solid (Crystalline Powder)Risk of airborne dust generation; mandates handling within a chemical fume hood[2].
Aqueous pH (1% soln) Acidic (pH < 4.0)Corrosive to metal plumbing; triggers EPA characteristic waste criteria for corrosivity if pH ≤ 2[3].
Thermal Decomposition Releases NOx, CO, CO2, HClIncineration must be managed by licensed facilities equipped with acid-gas scrubbers[1].
Incompatibilities Strong oxidizing agents, basesExothermic neutralization risk; requires segregated storage away from oxidizers[1].

Mechanistic Rationale for Disposal Protocols

The disposal of pharmaceutical intermediates must transcend basic compliance; it requires a mechanistic approach to environmental stewardship.

  • The Prohibition of Drain Disposal: The 4 strictly prohibits the drain disposal of biologically active compounds unless explicitly approved[4]. Furthermore, the dihydrochloride nature of this compound yields an acidic solution that can mobilize heavy metals in plumbing and disrupt wastewater treatment ecosystems.

  • Halogenated Waste Routing: Although the organic core (C10H15N3O) is non-halogenated, the two molar equivalents of chloride ions (2HCl) introduce significant halogen content. When mixed with organic solvents, this waste must be routed to halogenated waste streams. Failure to do so can result in the formation of corrosive hydrogen chloride gas or toxic dioxins during standard non-halogenated incineration[1].

Operational Safety & Handling Workflows

Before initiating any disposal, ensure the laboratory's Satellite Accumulation Area (SAA) is properly established. Under 3, waste determination must occur at the point of generation[5].

Self-Validating Protocol 1: SAA Integrity Check

  • Causality: Storing incompatible wastes together can lead to catastrophic container failure.

  • Action: Verify that the SAA container is made of High-Density Polyethylene (HDPE), which is resistant to acidic chloride solutions, unlike stainless steel[5].

  • Validation: Visually inspect the container for stress fractures and ensure the cap maintains a hermetic seal. Ensure the container is labeled with the full chemical name (no abbreviations) and hazard class[6].

Step-by-Step Disposal Procedures

A. Solid Waste Disposal Protocol

  • Containment: Working inside a chemical fume hood, use a dedicated brush or a damp absorbent pad to collect any spilled solid powder. Causality: Sweeping dry powder can aerosolize the active pharmaceutical ingredient, leading to inhalation exposure[2].

  • Transfer: Deposit the collected solid into a pre-inspected, compatible plastic waste container.

  • Labeling: Affix a hazardous waste tag indicating "4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride (Solid)", marking the hazards as "Toxic/Irritant"[6].

  • Validation: Secure the cap and gently apply lateral pressure to the container to ensure no air/dust escapes, validating the seal integrity.

B. Aqueous Waste Disposal Protocol (Self-Validating)

  • Initial Assessment: Measure the pH of the aqueous waste solution using a calibrated pH meter or universal indicator paper.

  • Neutralization: If the pH is below 5.5, slowly add 1M Sodium Bicarbonate (NaHCO3) dropwise while stirring continuously. Causality: Neutralizing the acidic dihydrochloride salt prevents the generation of carbon dioxide gas pressure if the waste is accidentally mixed with carbonates in the SAA[3].

  • Validation: Re-measure the pH. The protocol is validated only when the pH stabilizes between 6.0 and 8.0.

  • Transfer: Pour the neutralized solution into the designated "Aqueous Hazardous Waste" carboy.

C. Organic Solvent Waste Protocol

  • Halogen Calculation: Calculate the mass of the dihydrochloride salt dissolved in the solvent.

  • Routing: Transfer the mixture exclusively to the "Halogenated Organic Waste" carboy. Causality: The high chloride content mandates specialized high-temperature incineration[1].

  • Validation: Log the exact volume and concentration on the SAA inventory sheet to prevent exceeding the 55-gallon accumulation limit[5].

Process Visualization

WasteRouting Start 4-Methyl-6-(piperidin-3-yloxy)pyrimidine dihydrochloride Waste Solid Solid Powder/Crystals Start->Solid Liquid Liquid Solution Start->Liquid SolidBin Solid Hazardous Waste Bin Solid->SolidBin Direct Transfer Aqueous Aqueous Solution (Acidic pH) Liquid->Aqueous Water Solvent Organic Organic Solvent Mixture Liquid->Organic Organic Solvent Neutralize Neutralize to pH 6-8 (Self-Validating Step) Aqueous->Neutralize Check pH OrgBin Halogenated Organic Waste Bin (Cl- present) Organic->OrgBin Route by Halogen AqBin Aqueous Waste Bin (Non-Halogenated) Neutralize->AqBin pH Confirmed

Figure 1: Decision tree for the segregation and disposal routing of pyrimidine dihydrochloride waste.

Regulatory & Compliance Framework

Adherence to federal and institutional guidelines is non-negotiable. The 6 guidelines stipulate that all SAA containers must be removed within 72 hours after becoming full (reaching 90% capacity)[6]. Furthermore, 7 require that any materials contaminated with biologically active drugs or intermediates be disposed of using leak-proof plastic bags, distinctly labeled to prevent accidental exposure to sanitation workers[7].

References

  • Title: Hazardous Waste and Disposal Considerations | Source: American Chemical Society (ACS) | URL: 4

  • Title: Regulation of Laboratory Waste | Source: American Chemical Society (ACS) | URL: 8

  • Title: Safety Data Sheet: 2-(propan-2-yl)pyrimidine dihydrochloride | Source: AK Scientific, Inc. | URL: 9

  • Title: Laboratory Waste Management Guidelines | Source: Old Dominion University (ODU) | URL: 3

  • Title: Hazardous Chemical Waste Management Guidelines | Source: Columbia University Environmental Health & Safety | URL: 6

  • Title: Laboratory Chemical Waste Management Guidelines | Source: University of Pennsylvania EHRS | URL: 5

  • Title: Safety Data Sheet: Pyridine-3-sulfonyl chloride hydrochloride | Source: Fisher Scientific | URL: 2

  • Title: Safety Data Sheet: 2-Hydroxy-4-methylpyrimidine hydrochloride | Source: Fisher Scientific | URL: 1

  • Title: Safety Data Sheet: 2-Hydroxypyrimidine hydrochloride | Source: Fisher Scientific | URL: 10

  • Title: Disposal of Hazardous Drugs | Source: Occupational Safety and Health Administration (OSHA) | URL: 7

Sources

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